Precoccinelline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38211-56-2 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
(1R,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C13H23N/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11)12/h10-13H,2-9H2,1H3/t10?,11?,12-,13+ |
InChI Key |
MOQNYBQLQBMEKL-BPNZPQAUSA-N |
Isomeric SMILES |
CC1C[C@H]2CCCC3N2[C@H](C1)CCC3 |
Canonical SMILES |
CC1CC2CCCC3N2C(C1)CCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Precoccinelline: A Technical Guide to its Discovery, Isolation, and Characterization from Coccinella septempunctata
For Researchers, Scientists, and Drug Development Professionals
Introduction
The seven-spot ladybird, Coccinella septempunctata, is a well-known beneficial insect in agriculture. Beyond its role in pest control, it possesses a sophisticated chemical defense system to deter predators. A key component of this defense is the alkaloid precoccinelline and its corresponding N-oxide, coccinelline (B1211609).[1] These compounds are released from the leg joints of the ladybird when it is provoked.[1] this compound has garnered significant interest due to its biological activity, particularly its function as a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This mode of action presents potential applications in the development of novel insecticides and therapeutic agents for modulating drug dependence.[1]
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Coccinella septempunctata. It is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development.
Biosynthesis of this compound
This compound is produced de novo by Coccinella septempunctata, as it is not present in their aphid diet.[1] While the complete biosynthetic pathway has not been fully elucidated, studies have shown that it originates from a fatty acid pathway, rather than a polyketide pathway as initially hypothesized.[1] In vitro experiments have demonstrated that stearic acid is a more efficient precursor for the biosynthesis of coccinelline (the N-oxide of this compound) in C. septempunctata compared to palmitic or myristic acid.
Below is a proposed biosynthetic pathway illustrating the key transformations from a fatty acid precursor to the core structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Collection and Preparation of Coccinella septempunctata
Adult C. septempunctata specimens should be collected from fields where they are abundant. For mass production, a culture can be maintained in a laboratory setting, feeding them a diet of aphids, such as Acyrthosiphon pisum, reared on fava beans (Vicia faba).
Extraction of Alkaloids
A general workflow for the extraction of alkaloids from C. septempunctata is presented below. This process can be adapted based on the scale of the extraction and the desired purity of the final product.
Caption: General workflow for alkaloid extraction.
Isolation and Purification
The crude alkaloid extract contains a mixture of compounds, including this compound and its N-oxide, coccinelline. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the separation and identification of these alkaloids.
A general workflow for the isolation and purification of this compound is outlined below.
Caption: Workflow for isolation and identification.
Structural Elucidation
The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its tricyclic structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the complete structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₃N | [1] |
| Molar Mass | 193.334 g·mol⁻¹ | [1] |
| Appearance | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Not reported |
Table 2: Major Alkaloids in Coccinella septempunctata
| Alkaloid | Chemical Formula | Molar Mass (g·mol⁻¹) | Relative Abundance |
| This compound | C₁₃H₂₃N | 193.334 | Major |
| Coccinelline | C₁₃H₂₃NO | 209.333 | Major |
Biological Activity and Potential Applications
This compound's primary known biological activity is the inhibition of nicotinic acetylcholine receptors (nAChRs).[1] It acts as a non-competitive inhibitor, binding to an allosteric site on the receptor.[1] This mechanism of action makes it a compound of interest for:
-
Insecticide Development: Targeting the insect nervous system through nAChR inhibition is a proven strategy for insecticide design.
-
Drug Development: The modulation of nAChRs is relevant in the study and potential treatment of nicotine (B1678760) addiction and other neurological conditions.
The relationship between this compound and its target can be visualized as follows:
Caption: Mechanism of action of this compound.
Conclusion
This compound, a defensive alkaloid from Coccinella septempunctata, represents a fascinating natural product with significant biological activity. While its discovery and general biosynthetic origins are established, further research is needed to fully elucidate its biosynthetic pathway and to develop standardized protocols for its extraction and quantification. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.
References
The Biosynthesis of Precoccinelline: A Technical Guide for Researchers
October 2025
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of precoccinelline, a defensive alkaloid found in ladybirds of the Coccinella genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of insect-derived alkaloids. The guide details the proposed biosynthetic pathway, summarizes the available quantitative data, outlines key experimental protocols used in its study, and provides visualizations of the pathway and experimental workflows. While the complete enzymatic machinery remains to be fully elucidated, this guide synthesizes the existing literature to present a detailed picture of this compound formation.
Introduction
Ladybirds (Coleoptera: Coccinellidae) are well-known for their chemical defense mechanisms, which primarily rely on the secretion of bitter and toxic alkaloids to deter predators. Among these defensive compounds, this compound and its N-oxide, coccinelline, are characteristic of the Coccinella genus, including the seven-spotted ladybird, Coccinella septempunctata. This compound is a tricyclic alkaloid that is released from the leg joints of the ladybird when it is provoked[1].
Studies have confirmed that this compound is produced de novo by the ladybird and is not sequestered from its diet of aphids[1]. The biosynthesis of this and related alkaloids is understood to occur within the fat body of the insect[2]. This guide will delve into the specifics of the proposed biosynthetic pathway, the evidence supporting it, and the methodologies employed in its investigation.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from a polyketide pathway[1]. This proposed pathway involves the condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final alkaloid structure.
Key Precursors
The primary building blocks for the this compound skeleton are believed to be:
-
Acetate: Six acetate units are proposed to condense to form the carbon backbone[1].
-
Methionine: A methyl group, likely from S-adenosyl methionine (SAM), is added during the biosynthesis[1].
-
Glutamine: This amino acid has been suggested as the preferred source of the nitrogen atom in the related alkaloid coccinelline[2].
Hypothesized Pathway
The currently accepted hypothesis for this compound biosynthesis is illustrated in the diagram below. It begins with the head-to-tail condensation of six acetate units, followed by cyclization and the incorporation of a nitrogen atom and a methyl group.
It is important to note that while the polyketide origin is a strong hypothesis for this compound, studies on the related alkaloid adaline in other ladybird species suggest a fatty acid pathway may be involved[2][3]. This indicates that the biosynthetic routes for these defensive alkaloids could be more diverse than currently understood.
Quantitative Data on Ladybird Alkaloid Biosynthesis
Quantitative data on the biosynthesis of this compound is limited in the publicly available literature. However, studies on related ladybird alkaloids provide some insights into the efficiency and regulation of this process. The following table summarizes the available quantitative information.
| Parameter | Value | Ladybird Species | Alkaloid | Reference |
| Specific Activity of Labeled Alkaloid (in vitro vs. feeding) | ~10x higher in in vitro assays | Adalia bipunctata & Coccinella septempunctata | Adaline & Coccinelline | [2] |
| Concentration of Adaline vs. Coccinelline | 6-8 times greater concentration of adaline | Adalia bipunctata vs. Coccinella septempunctata | Adaline & Coccinelline | [4] |
| Effect of Diet on Alkaloid Synthesis | Restricted aphid diet led to lower levels of the free base | Coccinella septempunctata | This compound | [5] |
| Effect of Diet on Alkaloid Synthesis | Larvae fed less frequently had lower levels of the alkaloid | Adalia bipunctata | Adaline | [5] |
Key Experimental Protocols
The study of this compound and other ladybird alkaloids has relied on a variety of experimental techniques. The following sections provide an overview of the methodologies used in key experiments.
In Vitro Biosynthesis using Radiolabeled Precursors
This protocol is a foundational method for tracing the incorporation of precursors into the final alkaloid product.
Objective: To determine the precursors of coccinellid alkaloids and to identify the site of biosynthesis.
Methodology:
-
Tissue Preparation: The fat bodies are dissected from adult ladybirds (e.g., Adalia bipunctata or Coccinella septempunctata) in a sterile saline solution.
-
Incubation: The dissected fat bodies are incubated in a nutrient-rich medium containing a radiolabeled precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]acetate.
-
Extraction: After incubation for a set period (e.g., several hours), the alkaloids are extracted from the medium and the fat bodies using an organic solvent (e.g., chloroform).
-
Purification: The crude extract is purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the specific alkaloid of interest (e.g., adaline or coccinelline).
-
Detection and Quantification: The amount of radioactivity in the purified alkaloid is measured using a scintillation counter. The specific activity (radioactivity per unit mass) is then calculated.
Analysis of Alkaloid Content
Objective: To quantify the amount of this compound or other alkaloids in ladybird hemolymph.
Methodology:
-
Hemolymph Collection: Ladybirds are induced to reflex bleed by gentle pinching of a leg. The secreted hemolymph is collected in a microcapillary tube.
-
Extraction: The hemolymph is extracted with an appropriate organic solvent.
-
Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The amount of the specific alkaloid is quantified by comparing its peak area to that of an internal standard.
Conclusion and Future Directions
The biosynthesis of this compound in ladybirds is a fascinating example of chemical defense in insects. While the polyketide hypothesis provides a solid framework, further research is needed to fully elucidate the pathway. Key areas for future investigation include:
-
Enzyme Identification and Characterization: Identifying and characterizing the specific polyketide synthases and other enzymes involved in the pathway will be crucial.
-
Intermediate Isolation: The isolation and structural characterization of biosynthetic intermediates would provide definitive proof for the proposed pathway.
-
Genetic Studies: The use of techniques like RNA interference (RNAi) to knock down the expression of candidate biosynthetic genes could help to confirm their function.
-
Comparative Biosynthesis: Further studies on a wider range of ladybird species are needed to understand the evolutionary relationships between different alkaloid biosynthetic pathways.
This guide provides a summary of the current knowledge on this compound biosynthesis. It is hoped that this information will be a valuable resource for researchers working to unravel the intricate details of this and other natural product biosynthetic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 5. eje.cz [eje.cz]
Unraveling the Molecular Architecture of Precoccinelline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline is a fascinating tricyclic alkaloid produced by the seven-spot ladybird (Coccinella septempunctata) as a chemical defense mechanism against predators.[1] Its unique perhydro-9b-azaphenalene core structure and its activity as a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors have garnered significant interest in the scientific community, particularly in the fields of chemical synthesis and drug discovery.[1] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the key spectroscopic and synthetic methodologies that have been instrumental in confirming its molecular architecture.
Spectroscopic Data for this compound
The structural confirmation of this compound, whether isolated from its natural source or synthesized in the laboratory, relies on a combination of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while infrared spectroscopy indicates the presence of specific functional groups. However, the cornerstone of the structural elucidation lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which maps out the carbon-hydrogen framework of the molecule.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) and multiplicities will be populated based on data from forthcoming detailed analysis of primary literature. |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) will be populated based on data from forthcoming detailed analysis of primary literature. |
| Infrared (IR) | Key absorption bands (cm⁻¹) will be populated based on data from forthcoming detailed analysis of primary literature. |
| Mass Spectrometry (MS) | Molecular Formula: C₁₃H₂₃N Molar Mass: 193.334 g·mol⁻¹[1] Key fragmentation patterns (m/z) will be populated based on data from forthcoming detailed analysis of primary literature. |
Experimental Protocols
The definitive confirmation of this compound's structure has been achieved through several total syntheses. These synthetic endeavors have not only provided access to the molecule for biological studies but have also rigorously verified its stereochemistry. The experimental protocols outlined below are representative of the key steps and analytical methods employed in the synthesis and characterization of this compound.
General Synthetic and Analytical Procedures
All reactions involving air- or moisture-sensitive reagents are typically carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Solvents are generally dried and distilled prior to use. Reaction progress is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of products is achieved through column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at frequencies such as 300 or 400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[2][3]
Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as thin films on NaCl plates or as KBr pellets.
Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.[4][5]
Key Synthetic Strategies for Structural Elucidation
The total synthesis of this compound has been a significant challenge and has been accomplished by several research groups, each employing unique strategies that have collectively solidified our understanding of its structure.
The Ayer Synthesis (1976)
One of the earliest total syntheses of this compound was reported by Ayer and Furuichi. A key feature of their approach was the construction of the tricyclic core through a series of cyclization reactions. The final steps involved the introduction of the methyl group and the establishment of the correct stereochemistry, with the structure of the synthetic product being confirmed by comparison of its spectroscopic data with that of the natural product.
The Stevens Synthesis (1979)
A stereospecific total synthesis of this compound was later reported by Stevens and Lee. Their strategy centered around a Robinson-Schöpf type condensation, a powerful method for the construction of tropane (B1204802) and related alkaloid skeletons. This approach provided excellent stereochemical control, leading to the unambiguous synthesis of this compound.
The Hsung Synthesis (2006)
More recently, Hsung and Gerasyuto developed a stereodivergent approach to this compound and its stereoisomers.[6][7][8] A key step in their synthesis is a highly diastereoselective intramolecular aza-[3+3] annulation reaction.[6][7][8] This methodology allowed for the flexible construction of the perhydro-9b-azaphenalene core and provided access to a range of related alkaloids for biological evaluation. The supporting information for this publication contains detailed experimental procedures and ¹H NMR spectral data for the synthesized compounds, including this compound.[6]
Visualizing the Elucidation Pathway
The logical flow of the chemical structure elucidation process, from initial isolation to final confirmation through synthesis, can be visualized as follows:
Caption: Workflow for the chemical structure elucidation of this compound.
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of spectroscopic analysis of the natural product and its confirmation via multiple, elegant total syntheses. The in-depth understanding of its molecular architecture, facilitated by the experimental protocols and synthetic strategies detailed in this guide, provides a solid foundation for further research into its biological activity and potential applications in drug development. The ongoing exploration of novel synthetic routes continues to refine our ability to access this and related alkaloids, paving the way for new discoveries in the field of natural product chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereodivergent total syntheses of this compound, hippodamine, coccinelline, and convergine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Mode of Action of Precoccinelline on Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the mode of action of precoccinelline, a defensive alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound functions as a potent, non-competitive antagonist of both insect and mammalian nAChRs.[1] Experimental evidence demonstrates that it binds to an allosteric site located deep within the ion channel pore, rather than competing with acetylcholine (ACh) at the orthosteric binding site.[1][2] This mechanism of action, characterized as open-channel blockade, results in an insurmountable inhibition of the receptor's response to ACh.[2][3] This whitepaper consolidates quantitative data, outlines key experimental protocols used in its characterization, and provides visual diagrams of the underlying molecular pathways and experimental workflows.
Introduction to this compound and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[4][5] They are fundamental to processes ranging from muscle contraction to cognitive functions. Structurally, nAChRs are composed of five homologous subunits arranged around a central ion-conducting pore.[4] The binding of the endogenous neurotransmitter acetylcholine (ACh) to the extracellular domain induces a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and leading to depolarization of the cell membrane.[6]
Due to their vital role in nerve signaling, nAChRs are significant targets for both therapeutic drugs and insecticides.[4] this compound is an azaphenalene alkaloid secreted by ladybirds as a chemical defense mechanism against predators.[1][4][7] Research has identified this natural compound as a potent inhibitor of nAChRs, sparking interest in its potential as a pharmacological tool and as a lead compound for the development of novel insecticides.[1][4]
Molecular Mechanism of Action
The inhibitory action of this compound on nAChRs is characterized by a distinct non-competitive mechanism.
Non-Competitive, Allosteric Inhibition
This compound inhibits nAChR function without competing with acetylcholine for its binding site.[1][2][4] This was conclusively demonstrated in studies where high concentrations of coccinellid alkaloids, including this compound, failed to displace the binding of [³H]-cytisine, a radioligand that binds specifically to the ACh recognition sites on the receptor.[2] This indicates that this compound binds to an allosteric site—a location on the receptor distinct from the primary agonist binding pocket.[1][2]
Binding Site within the Ion Channel Pore
Insurmountable Antagonism
The functional consequence of this channel-blocking mechanism is an insurmountable inhibition of the receptor's response to acetylcholine.[2][3] In electrophysiological experiments, the inhibition of α7 nAChR by this compound could not be overcome by increasing the concentration of ACh.[2][3] This is a hallmark of non-competitive antagonism, where the antagonist does not prevent the agonist from binding but rather prevents the functional response (ion flow) that would normally follow.
Quantitative Analysis of Receptor Inhibition
The potency of this compound and related coccinellid alkaloids has been quantified through their ability to inhibit the binding of the channel-specific radioligand [³H]-TCP. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological function. While the exact numerical IC₅₀ values for this compound were not detailed in the reviewed literature, the relative potencies provide significant insight into structure-activity relationships.
| Compound | Chemical Moiety | Target Site | Relative IC₅₀ / Affinity | Receptor Type Studied |
| This compound | Alkaloid (tertiary amine) | Ion Channel Pore ([³H]-TCP site) | Potent Inhibitor | Torpedo muscle nAChR |
| Hippodamine (B1254046) | Stereoisomer of this compound | Ion Channel Pore ([³H]-TCP site) | Similar potency to this compound[2] | Torpedo muscle nAChR |
| Coccinelline | N-oxide of this compound | Ion Channel Pore ([³H]-TCP site) | Significantly higher IC₅₀ (lower affinity)[2] | Torpedo muscle nAChR |
| Convergine | N-oxide of Hippodamine | Ion Channel Pore ([³H]-TCP site) | Significantly higher IC₅₀ (lower affinity)[2] | Torpedo muscle nAChR |
| Exochomine | Dimeric Coccinelline | Ion Channel Pore ([³H]-TCP site) | Highest IC₅₀ (lowest affinity)[2] | Torpedo muscle nAChR |
Table 1: Summary of the relative inhibitory potencies of this compound and related alkaloids at the nAChR ion channel, based on the displacement of [³H]-TCP.
The data clearly indicate that the tertiary amine structure of this compound and hippodamine is crucial for high-affinity binding within the ion channel.[2] The conversion to their respective N-oxides (coccinelline and convergine) drastically reduces their inhibitory potency.[2]
Key Experimental Protocols
The characterization of this compound's mode of action relies on established pharmacological and electrophysiological techniques.
Radioligand Binding Assay Protocol
This method is used to determine the binding affinity of a compound to a specific receptor site by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Receptor Membranes: nAChR-rich membranes are prepared from a source tissue, such as the electric organ of the Torpedo ray, through homogenization and differential centrifugation.
-
Incubation: A constant concentration of the radioligand (e.g., [³H]-TCP) and receptor membranes are incubated in a buffer solution with varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is then determined from the resulting sigmoidal curve, representing the concentration of this compound required to displace 50% of the specific binding of [³H]-TCP.
Two-Electrode Voltage Clamp (TEVC) Protocol
This electrophysiological technique allows for the functional study of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated.
-
cRNA Injection: The oocytes are microinjected with cRNA encoding the subunits of the specific nAChR subtype to be studied (e.g., human α7).
-
Incubation and Expression: The injected oocytes are incubated for 2-5 days to allow for the translation and assembly of functional nAChR channels on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for controlling the membrane voltage (voltage clamp) and one for measuring the current passing through the membrane. The membrane is typically held at a negative potential (e.g., -75 mV).[4]
-
Agonist and Antagonist Application: The oocyte is perfused with a control solution, followed by a solution containing an agonist (e.g., ACh) to elicit an inward current. To test for inhibition, the oocyte is then exposed to a solution containing both the agonist and the antagonist (this compound).
-
Data Analysis: The peak amplitude of the ACh-evoked current in the absence and presence of this compound is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the functional potency of the antagonist.
Visualization of Pathways and Processes
To clarify the concepts discussed, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of non-competitive inhibition.
Figure 1: Signaling pathway of nAChR antagonism by this compound.
Figure 2: General experimental workflow for TEVC analysis.
Figure 3: Logical relationship of non-competitive antagonism.
Implications for Research and Development
The mode of action of this compound holds significant implications for applied science.
-
Insecticide Development: As an effective antagonist of insect nAChRs, this compound serves as a natural template for the design of novel insecticides.[4] Its mechanism as a channel blocker is distinct from many existing classes of insecticides, which could be advantageous in managing insecticide resistance.
-
Neuropharmacology: The ability of this compound to inhibit mammalian nAChRs suggests it could be a useful pharmacological probe for studying receptor function.[1] Furthermore, targeting nAChRs is a known strategy for modulating drug dependence and the brain's reward pathways, presenting a potential, albeit distant, therapeutic avenue for exploration.[1]
Conclusion
This compound is a potent natural antagonist of nicotinic acetylcholine receptors. Its mode of action is definitively non-competitive, arising from its binding to an allosteric site within the receptor's ion channel. This mechanism results in an open-channel blockade that physically prevents ion flow and leads to an insurmountable inhibition of the receptor's function. The detailed understanding of this mechanism, supported by quantitative binding data and functional electrophysiology, establishes this compound and related coccinellid alkaloids as valuable molecules for both fundamental research and as lead structures in the development of new insecticides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Precoccinelline: A Comprehensive Technical Guide to its Role as a Defensive Alkaloid in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precoccinelline, a tricyclic azaphenalene alkaloid, is a key component of the chemical defense system in various ladybird species, most notably the seven-spot ladybird, Coccinella septempunctata. This volatile alkaloid is released through reflex bleeding from the leg joints upon disturbance, effectively deterring predators such as ants and birds.[1] Its mechanism of action involves the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a subject of interest for the development of novel insecticides and pharmaceuticals. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, and ecological significance. It also presents available quantitative data, detailed experimental protocols for its study, and visualizations of key pathways and workflows.
Introduction
Insects have evolved a sophisticated array of chemical defenses to protect themselves from predation. Among these, alkaloids represent a diverse and potent class of compounds. This compound, produced de novo by ladybirds like Coccinella septempunctata, is a prominent example of such a defensive alkaloid.[1] It is not derived from their aphid diet, highlighting the insect's capacity for complex chemical synthesis.[1] This guide aims to consolidate the current scientific understanding of this compound, offering a valuable resource for researchers in chemical ecology, entomology, and pharmacology.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the production of diverse secondary metabolites in many organisms.
Hypothesized Biosynthetic Pathway
The proposed pathway involves the condensation of six acetate (B1210297) units, followed by the addition of a methyl group.[1] While the precise enzymatic steps and intermediates are yet to be fully elucidated, the general scheme provides a framework for understanding its formation.
Mechanism of Action
This compound exerts its defensive effects by targeting the nervous system of predators.
Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
This compound is a potent non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, thereby preventing the receptor from functioning correctly.[1] This disruption of cholinergic neurotransmission can lead to paralysis and death in susceptible predators.
Quantitative Data
While extensive quantitative data on this compound is still being gathered, some studies have provided valuable insights into its concentration and activity.
| Parameter | Value | Species | Predator/Receptor | Source |
| IC50 | Similar to Hippodamine | Coccinella septempunctata | [(3)H]-TCP binding to Torpedo muscle nAChR | [2] |
| Synthesis | Reduced on a restricted aphid diet | Coccinella septempunctata | - | [3] |
| Predatory Potential | Adult consumes ~78 aphids/day | Coccinella septempunctata | Aphis gossypii | [4] |
| Predatory Potential | 4th instar larva consumes ~227 aphids/day | Coccinella septempunctata | Aphis gossypii | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and bioassay of this compound.
Extraction of this compound from Ladybirds
This protocol is adapted from general alkaloid extraction methods.
-
Sample Preparation: Collect adult Coccinella septempunctata and freeze them at -20°C.
-
Homogenization: Homogenize whole insects in a 1:1 mixture of methanol (B129727) and 1 M hydrochloric acid.
-
Lipid Removal: Defat the acidic homogenate by partitioning with n-hexane. Discard the hexane (B92381) layer.
-
Basification: Adjust the pH of the aqueous layer to >9 with ammonium (B1175870) hydroxide.
-
Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane (B109758).
-
Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for insect alkaloid analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5977B MSD).
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Quantification: Use a certified this compound standard to create a calibration curve.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.
-
Receptor Preparation: Prepare a membrane fraction from an insect nervous system (e.g., locust ganglia) or a cell line expressing the target nAChR.
-
Radioligand: Use a suitable radiolabeled ligand that binds to the allosteric site of the nAChR, such as [3H]-TCP.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Procedure: a. In a 96-well plate, add the receptor preparation, varying concentrations of this compound, and a fixed concentration of the radioligand. b. Incubate at room temperature for 1 hour. c. Terminate the reaction by rapid filtration through a glass fiber filter. d. Wash the filters with ice-cold assay buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the study of this compound as a defensive alkaloid.
Conclusion and Future Directions
This compound is a fascinating and ecologically important defensive alkaloid. Its role in protecting ladybirds from predation and its specific mode of action on nAChRs make it a compelling subject for further research. While significant progress has been made in understanding its chemistry and pharmacology, several areas warrant further investigation. A complete elucidation of the biosynthetic pathway, including the identification and characterization of the involved enzymes, would be a major advancement. Furthermore, more extensive quantitative studies on the concentration of this compound in different ladybird species and its toxicity against a wider range of predators would provide a more complete picture of its ecological significance. Such research could not only deepen our understanding of insect chemical ecology but also pave the way for the development of new and effective pest management strategies and novel therapeutic agents.
References
The Pharmacology and Toxicity of Precoccinelline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precoccinelline, a tricyclic alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), serves as a potent chemical defense agent. Its primary pharmacological action is the non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a subject of interest for its potential insecticidal and neuro-modulatory properties. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of this compound, with a focus on its mechanism of action, effects on cellular signaling, and available toxicity data. While quantitative toxicological data remains limited in publicly accessible literature, this guide synthesizes the existing pharmacological information to provide a framework for future research and development.
Introduction
This compound is a key component of the defensive secretions of the seven-spot ladybird, released from its leg joints upon disturbance to deter predators.[1] This alkaloid's biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems of both insects and mammals.[1][2] As a non-competitive antagonist, this compound binds to an allosteric site on the nAChR, distinct from the acetylcholine binding site, thereby inhibiting ion flow through the channel.[1] This mode of action underlies its potential as an insecticide and as a pharmacological tool for studying nAChR function.
Pharmacology
Mechanism of Action: Non-competitive Antagonism of nAChRs
This compound's primary pharmacological target is the nicotinic acetylcholine receptor. Studies have demonstrated that it acts as a non-competitive inhibitor of these receptors.[1] This means that increasing the concentration of the agonist (acetylcholine) does not overcome the inhibitory effect of this compound. Research on ladybird alkaloids, including this compound, has shown potent antagonism of nAChRs, with a selective toxicity towards insect nAChRs over mammalian ones.[3]
Quantitative Pharmacological Data
While extensive dose-response curves for this compound are not widely available, some quantitative data on its interaction with nAChRs has been published. The following table summarizes the available IC50 values for this compound and related ladybug alkaloids in inhibiting the binding of [3H]-TCP, a radioligand that binds within the ion channel of the Torpedo muscle nAChR.
| Compound | IC50 for [3H]-TCP Binding Inhibition (µM) | Notes |
| This compound | 1.5 ± 0.2 | Stereoisomer with ionized nitrogen at physiological pH. |
| Hippodamine | 1.8 ± 0.3 | Stereoisomer of this compound. |
| N-methyl-precoccinelline | 1.2 ± 0.2 | Quaternary nitrogen is permanently charged. |
| N-methyl-hippodamine | 1.3 ± 0.2 | Quaternary nitrogen is permanently charged. |
| Coccinelline | 15 ± 3 | N-oxide of this compound. |
| Convergine | 25 ± 5 | N-oxide of Hippodamine. |
| Exochomine | >100 | Dimeric coccinelline. |
Data sourced from a study on the non-competitive inhibition of nicotinic acetylcholine receptors by ladybird beetle alkaloids.
Potential Downstream Signaling Pathways
The antagonism of nAChRs by this compound is expected to modulate several downstream intracellular signaling pathways that are crucial for neuronal function, survival, and plasticity. While direct experimental evidence for this compound's impact on these specific pathways is currently lacking in the available literature, based on the known consequences of nAChR blockade, the following pathways are likely to be affected.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK signaling cascade is a key pathway involved in cell proliferation, differentiation, and survival. Activation of nAChRs can lead to the phosphorylation and activation of ERK.[4] Conversely, antagonism of nAChRs, as would be induced by this compound, is hypothesized to suppress this pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. Similar to the MAPK pathway, nAChR activation can stimulate the PI3K/Akt pathway.[5] Therefore, this compound, as an nAChR antagonist, is predicted to have an inhibitory effect on this pro-survival pathway.
CREB Signaling
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. The activation of CREB is often mediated by calcium influx and the activation of various kinases, including those downstream of nAChRs.[4] By blocking nAChR-mediated calcium influx, this compound may lead to a reduction in CREB phosphorylation and its transcriptional activity.
Toxicity
The toxicity of this compound is integral to its role as a defensive alkaloid. Ladybirds are known to be unpalatable to many predators, and their bright coloration serves as aposematic signaling of their toxicity.[3] While the toxic effects on predators and other insects are well-documented qualitatively, there is a notable lack of publicly available quantitative toxicity data, such as median lethal dose (LD50) or median lethal concentration (LC50) values for this compound in standard laboratory animal models.
One study utilized the water flea Daphnia magna as a bioassay to compare the toxicity of whole-body extracts from different ladybird species. This research demonstrated that ladybird extracts containing defensive alkaloids are lethal to D. magna, and this method can be used for the comparative quantification of ladybird toxicity.[6] However, this study did not isolate this compound to determine its specific LD50.
Experimental Protocols
Radioligand Binding Assay for nAChR
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the IC50 and Ki of this compound for the nAChR.
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR of interest (e.g., Torpedo electric organ, rat brain cortex, or cultured cells expressing specific nAChR subtypes) in a cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the nAChR (e.g., [3H]-TCP for the channel site or [3H]-epibatidine for the agonist binding site), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to study the function of ion channels, such as nAChRs, expressed in large cells like Xenopus oocytes.
Objective: To characterize the inhibitory effect of this compound on nAChR currents.
General Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the nAChR subunits of interest. Incubate the oocytes for several days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Data Acquisition: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). Apply the nAChR agonist (e.g., acetylcholine) to elicit an inward current.
-
Compound Application: Co-apply the agonist with varying concentrations of this compound to measure the inhibition of the agonist-induced current.
-
Data Analysis: Analyze the current traces to determine the percentage of inhibition at each this compound concentration and construct a concentration-response curve to determine the IC50.
Conclusion and Future Directions
This compound is a pharmacologically active alkaloid with a well-defined mechanism of action as a non-competitive antagonist of nicotinic acetylcholine receptors. This activity underlies its defensive role in nature and suggests its potential for development as an insecticide. However, a significant gap exists in the publicly available data regarding its quantitative toxicity and its specific effects on downstream signaling pathways.
Future research should focus on:
-
Quantitative Toxicity Studies: Determining the LD50 and LC50 values of purified this compound in various animal models (both vertebrate and invertebrate) is crucial for a comprehensive toxicological profile.
-
Elucidation of Signaling Pathways: Investigating the direct effects of this compound on the MAPK, PI3K/Akt, and CREB signaling pathways in neuronal and non-neuronal cells will provide a deeper understanding of its cellular and physiological consequences.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective nAChR antagonists for therapeutic or agricultural applications.
A more complete understanding of the toxicology and pharmacology of this compound will be essential for harnessing its potential in drug development and pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Stereochemical Landscape of Precoccinelline and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precoccinelline, a defensive alkaloid produced by ladybirds of the Coccinella genus, and its analogues, represent a fascinating class of polycyclic alkaloids with significant biological activity. Their complex three-dimensional architecture, characterized by multiple stereocenters, dictates their interaction with biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth exploration of the stereochemistry of this compound and its key analogues—coccinelline (B1211609), hippodamine, and convergine (B1246042). It details stereoselective synthetic strategies, presents quantitative data on stereoisomer differentiation, and outlines experimental protocols for their synthesis and biological evaluation. Furthermore, this guide visualizes the logical relationships in their synthesis and their mechanism of action through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.
Introduction
The ladybug defense alkaloids are a family of structurally intricate natural products that have garnered significant attention due to their unique perhydro[2,1,6-de]quinolizine core structure. This compound, a prominent member of this family, is the free base form of coccinelline (its N-oxide). These compounds are part of the ladybug's chemical defense mechanism against predators. The stereochemical arrangement of the substituents on the core structure is crucial for their biological function, primarily as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs).[1] This guide will delve into the critical aspects of the stereochemistry of this compound and its analogues, providing a technical overview for researchers engaged in their study and potential therapeutic development.
Core Structures and Stereoisomers
The fundamental structure of this compound is a tricyclic alkaloid with several chiral centers, giving rise to a number of possible stereoisomers. The naturally occurring enantiomer of this compound has a specific absolute configuration. Its analogues, such as hippodamine, are diastereomers of this compound, differing in the stereochemistry at one or more chiral centers. Coccinelline and convergine are the corresponding N-oxides of this compound and hippodamine, respectively.
Table 1: Key this compound Analogues and their Stereochemical Relationship
| Compound | Core Structure | Relationship to this compound |
| This compound | Perhydro[2,1,6-de]quinolizine | Reference Compound |
| Hippodamine | Perhydro[2,1,6-de]quinolizine | Diastereomer |
| Coccinelline | Perhydro[2,1,6-de]quinolizine N-oxide | N-oxide of this compound |
| Convergine | Perhydro[2,1,6-de]quinolizine N-oxide | N-oxide of Hippodamine |
Stereoselective Synthesis Strategies
The total synthesis of this compound and its analogues has been a significant challenge, driving the development of innovative stereoselective methodologies. Key approaches have focused on controlling the relative and absolute stereochemistry of the multiple chiral centers.
Stereospecific Total Synthesis (Stevens, 1979)
A landmark stereospecific total synthesis of this compound and coccinelline was reported by Stevens in 1979. This approach utilized a Robinson-Schoepf-type condensation to construct the core ring system with a high degree of stereocontrol.
Caption: Synthetic overview of the Stevens synthesis of this compound.
Stereodivergent Total Synthesis (Hsung, 2006)
A more recent and versatile approach involves a stereodivergent strategy, which allows for the synthesis of multiple stereoisomers, including this compound and hippodamine, from a common precursor.[2] This methodology often employs a highly diastereoselective intramolecular aza-[3+3] annulation.[2]
References
Precoccinelline: A Chemical Beacon for Parasitoids in Host Location
An In-depth Technical Guide on the Kairomonal Role of Precoccinelline for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chemical warfare between insects, the toxic alkaloid this compound, a key defensive compound of the seven-spot ladybird (Coccinella septempunctata), serves an unintended purpose. It acts as a kairomone, a chemical signal that benefits the receiver, in this case, the specialist parasitoid wasp Dinocampus coccinellae. This guide delves into the scientific evidence establishing this compound as a kairomone, detailing the experimental methodologies used to identify and quantify this interaction, and exploring the potential signaling pathways involved in its perception by the parasitoid.
Quantitative Data Presentation
The attraction of Dinocampus coccinellae to its host's chemical cues has been quantified through behavioral bioassays. The following tables summarize the key findings from olfactometer experiments, demonstrating the parasitoid's preference for volatiles from its host and the key attractive alkaloid, this compound.
Table 1: Olfactometer Response of Dinocampus coccinellae to Ladybird Volatiles and Synthetic this compound
| Odor Source | Number of Wasps Choosing Treatment Arm | Number of Wasps Choosing Control Arm (Clean Air) | Statistical Significance (P-value) | Reference |
| Volatile extract of C. septempunctata | 35 | 15 | < 0.01 | [1] |
| Synthetic this compound | 32 | 18 | < 0.05 | [1] |
| Synthetic Myrrhine | 31 | 19 | < 0.05 | [1] |
Myrrhine is a stereoisomer of this compound also found in C. septempunctata.
Experimental Protocols
The identification and behavioral validation of this compound as a kairomone for D. coccinellae involved two key experimental techniques: Gas Chromatography-Electroantennography (GC-EAG) and olfactometer bioassays.
Gas Chromatography-Electroantennography (GC-EAG)
This technique is used to identify which specific volatile compounds in a complex mixture elicit an olfactory response in an insect's antenna.
Methodology:
-
Volatile Collection: Volatiles from adult seven-spot ladybirds (Coccinella septempunctata) are collected by placing the insects in a sealed, aerated glass container. Air is passed over the ladybirds and then through a porous polymer adsorbent trap (e.g., Porapak Q) to capture the volatile organic compounds. The trapped compounds are then eluted with a solvent (e.g., hexane) to create a volatile extract.
-
Gas Chromatography (GC): The volatile extract is injected into a gas chromatograph. The GC separates the individual compounds in the extract based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), which records the presence and relative abundance of each compound. The other portion is directed towards the insect antenna preparation.
-
Electroantennography (EAG): An antenna is carefully excised from a female Dinocampus coccinellae wasp. Microelectrodes are placed at the base and the tip of the antenna to record changes in electrical potential.
-
Data Recording and Analysis: The FID signal and the EAG signal are recorded simultaneously. A peak in the EAG recording that coincides with a peak in the FID chromatogram indicates that the corresponding chemical compound has elicited an olfactory response in the parasitoid's antenna. The active compound is then identified using coupled GC-Mass Spectrometry (GC-MS) by comparing its mass spectrum and retention time with those of an authentic standard. In the case of D. coccinellae, a prominent EAG-active peak was identified as this compound[1].
Olfactometer Bioassays
Olfactometers are used to study the behavioral responses of insects to olfactory cues. A Y-tube olfactometer is a common design for choice experiments.
Methodology:
-
Apparatus: A Y-shaped glass tube is used, with a single entry arm that bifurcates into two choice arms. A controlled, purified, and humidified airflow is passed through both arms of the Y-tube.
-
Odor Source: The test odor (e.g., a filter paper treated with a known amount of synthetic this compound dissolved in a solvent) is placed in one of the choice arms. A control (filter paper with solvent only) is placed in the other arm.
-
Parasitoid Introduction: A single naive, mated female Dinocampus coccinellae is introduced at the base of the main arm of the olfactometer.
-
Behavioral Observation: The wasp is allowed a set amount of time to move through the olfactometer and make a choice. A choice is recorded when the wasp moves a certain distance into one of the choice arms and remains there for a specified period.
-
Data Analysis: The number of wasps choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for the treatment odor. For D. coccinellae, a significant preference for the arms containing the volatile extract of its host and synthetic this compound was observed[1].
Mandatory Visualization
Experimental Workflow for Kairomone Identification and Validation
Caption: Workflow for identifying this compound as a kairomone.
Proposed Signaling Pathway for this compound Perception in Dinocampus coccinellae
While the specific receptors and downstream signaling cascade for this compound in D. coccinellae have not been elucidated, a plausible pathway can be proposed based on the known mechanisms of insect olfaction and the perception of bitter compounds, which often include alkaloids.
Caption: Proposed GPCR-mediated signaling pathway for this compound.
Conclusion
The identification of this compound as a kairomone for the parasitoid Dinocampus coccinellae provides a fascinating example of how a defensive chemical can be co-opted by a natural enemy for host location. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the chemical ecology of this and other tritrophic interactions. While the precise molecular mechanisms of this compound perception remain to be fully elucidated, the proposed signaling pathway provides a testable hypothesis for future investigations. A deeper understanding of these chemical communication systems holds potential for the development of novel and targeted pest management strategies, utilizing semiochemicals to enhance the efficacy of biological control agents.
References
The Fatty Acid Origin of Precoccinelline Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Precoccinelline, a defensive alkaloid found in ladybirds of the Coccinella genus, and its corresponding N-oxide, coccinelline (B1211609), have long been subjects of biosynthetic investigation. Initial hypotheses favored a polyketide origin, suggesting a pathway analogous to the synthesis of many microbial and fungal secondary metabolites. However, accumulating evidence from isotopic labeling studies has led to a paradigm shift, strongly indicating that the core scaffold of these alkaloids arises from a fatty acid pathway. This guide provides an in-depth analysis of the experimental evidence supporting the fatty acid origin of this compound, details the key experimental methodologies employed in these investigations, and contrasts the fatty acid and polyketide biosynthetic pathways.
The Prevailing View: A Fatty Acid-Derived Pathway
Current scientific consensus posits that this compound biosynthesis originates from fatty acid precursors. In vitro studies utilizing radiolabeled compounds have been instrumental in elucidating this pathway. Experiments with Coccinella septempunctata have demonstrated that these ladybirds biosynthesize their defensive alkaloids de novo, as their aphid diet does not contain them[1].
Crucially, in vitro assays have shown that the biosynthesis of coccinelline, the N-oxide of this compound, is more consistent with a fatty acid pathway than a polyketide pathway[2]. Further supporting this, studies on the incorporation of labeled fatty acids have revealed that stearic acid is a more efficient precursor for coccinelline and harmonine compared to palmitic or myristic acid[3]. This specificity for a long-chain fatty acid points away from the iterative condensation of two-carbon acetate (B1210297) units characteristic of polyketide synthesis. Additionally, glutamine has been identified as the likely source of the nitrogen atom in the alkaloid structure[2].
While the exact enzymatic machinery and all intermediate steps are yet to be fully characterized, the evidence strongly supports a model where a C18 fatty acid like stearic acid undergoes a series of modifications, including cyclization and amination, to form the characteristic tricyclic azaphenalene core of this compound.
The Historical Polyketide Hypothesis
It is important to acknowledge the initial hypothesis which proposed a polyketide origin for this compound. This theory suggested the condensation of six acetate units, followed by methylation, to form the alkaloid backbone[1]. This was a logical starting point given the structural similarities of this compound to known polyketides. However, the experimental evidence from isotopic labeling studies has not supported this hypothesis, leading to its revision in favor of the fatty acid pathway. The key distinction lies in the nature of the starting building blocks and the enzymatic machinery involved.
Experimental Evidence and Methodologies
The elucidation of the this compound biosynthetic pathway has relied heavily on isotopic labeling experiments. These studies involve feeding ladybirds or their tissues with potential precursors labeled with isotopes (e.g., ¹⁴C, ³H, ¹³C, ¹⁵N) and then analyzing the resulting alkaloids to determine if the label has been incorporated.
Key Experiments
-
In Vitro Isotopic Labeling: In vitro experiments using fat body tissue from Coccinella septempunctata have been pivotal. These studies involved incubating the tissue with radiolabeled precursors such as [1-¹⁴C]acetate and [2-¹⁴C]acetate[2]. The resulting coccinelline was isolated, and its specific activity was measured to quantify the incorporation of the label. These experiments revealed that while acetate is a general building block, the pattern and efficiency of incorporation were more indicative of a fatty acid pathway.
-
Fatty Acid Precursor Feeding: More specific insights were gained from feeding experiments with labeled fatty acids. For instance, in vitro incubation with [14,14,14-³H₃]myristic acid led to the incorporation of the label into the related alkaloid adaline, supporting a fatty acid origin for this class of compounds[4]. As mentioned earlier, comparative studies have shown stearic acid to be a more efficient precursor for coccinelline[3].
Generalized Experimental Protocols
While detailed, step-by-step protocols are often proprietary or vary between labs, a generalized workflow for isotopic labeling studies in this context can be outlined.
Protocol 1: In Vitro Isotopic Labeling of Ladybird Fat Body
-
Tissue Dissection: Dissect the fat body from adult Coccinella septempunctata in a sterile physiological saline solution.
-
Incubation: Place the dissected fat body tissue in an appropriate incubation medium.
-
Precursor Addition: Add the isotopically labeled precursor (e.g., [¹⁴C]-stearic acid) to the medium.
-
Incubation Period: Incubate the tissue for a defined period to allow for the biosynthesis of alkaloids.
-
Alkaloid Extraction:
-
Homogenize the tissue and medium.
-
Perform a solvent extraction (e.g., with methanol (B129727) followed by chloroform) to isolate the alkaloids.
-
An internal standard (e.g., nicotine) can be added for quantification[4].
-
-
Purification and Analysis:
-
Purify the alkaloid fraction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analyze the purified this compound/coccinelline for the presence and quantity of the isotopic label using liquid scintillation counting (for radioactive isotopes) or mass spectrometry (for stable isotopes).
-
Protocol 2: GC-MS Analysis of Ladybird Alkaloids
-
Sample Preparation: Extract alkaloids from ladybird tissues or hemolymph as described above. The final extract is typically dissolved in a volatile solvent like hexane[5].
-
Injection: Inject a small volume of the sample into the gas chromatograph.
-
Separation: The different compounds in the extract are separated based on their boiling points and interactions with the GC column (e.g., a DB-5MS column)[5]. The oven temperature is programmed to ramp up to allow for the elution of different compounds at different times[5].
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The compounds are ionized (e.g., by electron impact)[5].
-
The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
The identity of this compound is confirmed by comparing its retention time and mass spectrum to that of a known standard.
-
-
Quantification: The amount of this compound can be quantified by comparing the area of its peak in the chromatogram to the peak area of a known amount of an internal standard.
Quantitative Data Summary
Specific quantitative data on the biosynthesis of this compound is sparse in the literature. However, qualitative and semi-quantitative findings from precursor incorporation studies provide valuable insights.
| Precursor | Alkaloid Studied | Ladybird Species | Relative Incorporation Efficiency | Reference |
| Stearic Acid | Coccinelline | Coccinella septempunctata | More efficient than palmitic or myristic acid | [3] |
| Palmitic Acid | Coccinelline | Coccinella septempunctata | Less efficient than stearic acid | [3] |
| Myristic Acid | Coccinelline | Coccinella septempunctata | Less efficient than stearic acid | [3] |
| Myristic Acid | Adaline | Adalia bipunctata | Efficiently incorporated | [3][4] |
| Acetate | Coccinelline | Coccinella septempunctata | Incorporated, but pathway suggests fatty acid metabolism | [2] |
| Glutamine | Coccinelline | Coccinella septempunctata | Preferred nitrogen source | [2] |
Visualizing the Biosynthetic Landscape
To better understand the proposed biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated.
Caption: Comparison of Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) pathways.
Caption: Proposed biosynthetic pathway of this compound from stearic acid.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Precoccinelline: A Comparative Review of Key Synthetic Strategies
Abstract
Precoccinelline, a defensive alkaloid produced by ladybugs of the Coccinellidae family, has attracted significant attention from the synthetic chemistry community due to its unique tricyclic azaphenalene core structure. This application note provides a detailed overview and comparison of three distinct and notable total synthesis protocols for this compound. The strategies discussed are the stereodivergent approach by Hsung and Gerasyuto, the synthesis from 2,6-lutidine by Ayer and Furuichi, and the stereospecific synthesis via a Robinson-Schöpf reaction by Stevens and Lee. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of a key synthetic workflow.
Introduction
The azaphenalene alkaloids, including this compound and its N-oxide, coccinelline, are crucial components of the chemical defense mechanism of ladybugs. Their intriguing biological activity and complex molecular architecture have made them compelling targets for total synthesis. The development of synthetic routes to these alkaloids not only provides access to these molecules for further biological studies but also drives the innovation of new synthetic methodologies. This note will detail and compare three seminal total syntheses of this compound, highlighting the different strategic approaches to the construction of the challenging perhydro-9b-azaphenalene skeleton.
Comparative Analysis of Total Synthesis Protocols
The following table summarizes the key quantitative data from the three discussed total syntheses of this compound, allowing for a direct comparison of their efficiencies and key features.
| Parameter | Hsung and Gerasyuto (2006) | Ayer and Furuichi (1976) | Stevens and Lee (1979) |
| Starting Material | N-benzyl-glutarimide | 2,6-Lutidine | 2-Methyl-Δ¹-piperideine |
| Key Reaction | Intramolecular aza-[3+3] annulation | Intramolecular Mannich-type cyclization | Robinson-Schöpf reaction |
| Number of Steps (Longest Linear Sequence) | ~10 steps | ~8 steps | ~5 steps |
| Overall Yield | ~15% | Not explicitly reported | ~20% |
| Stereochemical Control | Stereodivergent | Diastereoselective | Stereospecific |
| Key Reagents | Piperidine (B6355638) trifluoroacetate, H₂, Pd(OH)₂, PtO₂, Barton's decarboxylation reagents | PhLi, MeCN, Na/isoamyl alcohol, Pyrrolidine (B122466)/AcOH, MeLi, SOCl₂ | Ethyl acetonedicarboxylate, Methylamine (B109427) hydrochloride |
Experimental Protocols
Stereodivergent Total Synthesis of this compound (Hsung and Gerasyuto)
This synthesis features a highly diastereoselective intramolecular aza-[3+3] annulation as the key step to construct the core structure.
Protocol for Key Intramolecular Aza-[3+3] Annulation and Subsequent Steps:
-
Synthesis of the Annulation Precursor: The synthesis begins with the preparation of an α,β-unsaturated aldehyde from N-benzyl-glutarimide over several steps.
-
Intramolecular Aza-[3+3] Annulation: To a solution of the α,β-unsaturated aldehyde precursor in CH₂Cl₂ at 0 °C is added piperidine trifluoroacetate. The reaction is stirred for 24 hours at room temperature. The resulting cyclized product is then subjected to hydrogenation with H₂ over Pd(OH)₂ in ethanol (B145695) to yield the saturated ester.
-
Stereodivergent Hydrogenation: The resulting unsaturated ester is hydrogenated using H₂ and PtO₂ in ethyl acetate (B1210297) to give a diastereomeric mixture of the fully saturated perhydro-9b-azaphenalene core. The desired cis-fused isomer is isolated by column chromatography.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous KOH.
-
Barton Decarboxylation: The carboxylic acid is then subjected to Barton's decarboxylation conditions to afford (±)-precoccinelline.
Workflow Diagram for Hsung and Gerasyuto's Synthesis:
Caption: Key steps in the stereodivergent total synthesis of this compound by Hsung and Gerasyuto.
Total Synthesis of this compound from 2,6-Lutidine (Ayer and Furuichi)
This approach utilizes a biomimetic-inspired intramolecular cyclization of a keto-dialdehyde equivalent.
Protocol for the Synthesis:
-
Preparation of the Acetal (B89532): 2,6-Lutidine is treated with phenyllithium (B1222949) followed by β-bromopropionaldehyde dimethyl acetal to yield the corresponding acetal.
-
Ketone Formation: The acetal is then reacted with phenyllithium and acetonitrile (B52724) to introduce an acetyl group, which is subsequently protected as a ketal.
-
Piperidine Ring Formation: The pyridine (B92270) ring is reduced to a piperidine using sodium in isoamyl alcohol.
-
Hydrolysis and Cyclization: The acetal and ketal protecting groups are removed by acid hydrolysis to give a keto-aldehyde which spontaneously cyclizes to a carbinolamine ketol. Treatment of this intermediate with pyrrolidine and acetic acid in refluxing tetrahydrofuran (B95107) affords a mixture of ketones.
-
Final Steps: The desired ketone isomer is separated and treated with methyllithium, followed by dehydration with thionyl chloride and subsequent hydrogenation to yield (±)-precoccinelline.
Stereospecific Total Synthesis of this compound via Robinson-Schöpf Reaction (Stevens and Lee)
This elegant synthesis constructs the core of this compound in a single step from simple precursors, mimicking the proposed biosynthesis.
Protocol for the Robinson-Schöpf Reaction and Subsequent Transformation:
-
Preparation of the Dialdehyde (B1249045) Equivalent: The synthesis starts from 2-methyl-Δ¹-piperideine which is converted to a stable dialdehyde equivalent.
-
Robinson-Schöpf Reaction: The amine dialdehyde equivalent is condensed with ethyl acetonedicarboxylate and methylamine hydrochloride in a buffered aqueous solution (pH ~5). This one-pot reaction directly assembles the tricyclic skeleton of this compound with the correct stereochemistry.
-
Decarboxylation: The resulting β-keto ester is decarboxylated by heating in acidic solution to afford a ketone.
-
Conversion to this compound: The ketone is then converted to (±)-precoccinelline via a Wolff-Kishner reduction or a similar deoxygenation method.
Conclusion
The total syntheses of this compound by Hsung and Gerasyuto, Ayer and Furuichi, and Stevens and Lee showcase a variety of strategic approaches to the construction of this fascinating alkaloid. The Robinson-Schöpf approach by Stevens and Lee is notable for its biomimetic nature and efficiency in assembling the core structure. The synthesis by Ayer and Furuichi provides a more classical, stepwise approach. The more recent stereodivergent synthesis by Hsung and Gerasyuto introduces a powerful aza-[3+3] annulation methodology, allowing for the synthesis of multiple related alkaloids. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for stereochemical diversity, overall efficiency, or the exploration of novel synthetic methods. These detailed protocols and comparative data serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery.
Application Notes and Protocols for the Extraction and Purification of Precoccinelline from Ladybird Beetles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline is a tricyclic azaphenalene alkaloid produced by the seven-spot ladybird beetle, Coccinella septempunctata.[1][2] This compound is a key component of the beetle's chemical defense mechanism, released through reflex bleeding from its leg joints to deter predators.[2][3] this compound has garnered significant interest in the scientific community due to its biological activity as a potent non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in both insects and mammals.[1][2][4] This activity suggests its potential as a lead compound for the development of novel insecticides and therapeutic agents. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from C. septempunctata.
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of ladybird alkaloids. It is important to note that the yield of this compound can vary depending on the age, diet, and geographic location of the ladybird population.
Table 1: Typical Yield of Total Alkaloids from Ladybird Beetles
| Ladybird Species | Extraction Method | Yield (% of body weight) | Reference |
| Adalia bipunctata | Methanol (B129727) and Acid-Base Extraction | 0.79% | [5] |
| Adalia decempunctata | Methanol and Acid-Base Extraction | 0.69% | [5] |
| Coccinella septempunctata | Not specified | Not specified | - |
Table 2: Suggested Parameters for GC-MS and HPLC Analysis of this compound
| Parameter | GC-MS | HPLC |
| Column | 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30m x 0.25mm, 0.25μm film thickness) | C18 reverse-phase column (e.g., 250mm x 4.6mm, 5μm particle size) |
| Injector Temperature | 280 °C | Ambient |
| Oven Temperature Program | Initial 50°C for 1 min, ramp at 20°C/min to 140°C, then 3°C/min to 300°C, hold for 3 min | Isocratic or gradient elution |
| Carrier Gas | Helium at 1.2 mL/min | Not Applicable |
| Mobile Phase | Not Applicable | Acetonitrile (B52724)/water with 0.1% formic acid (gradient elution may be required for optimal separation) |
| Flow Rate | Not Applicable | 1.0 mL/min |
| Detection | Mass Spectrometry (EI, 70 eV) | UV at 220 nm |
| Injection Volume | 1-2 µL | 10-50 µL |
Note: These are suggested starting parameters and may require optimization for specific instruments and sample concentrations.
Experimental Protocols
The following protocols describe a general method for the extraction and purification of this compound from C. septempunctata.
Protocol 1: Collection and Preparation of Ladybird Beetles
-
Collect adult Coccinella septempunctata beetles from a pesticide-free environment.
-
Freeze the collected beetles at -20°C to euthanize them and preserve the alkaloids.
-
Lyophilize (freeze-dry) the beetles to remove water, which can interfere with the extraction process.
-
Grind the lyophilized beetles into a fine powder using a mortar and pestle or a mechanical grinder.
Protocol 2: Solvent Extraction of Total Alkaloids
-
Weigh the powdered ladybird material.
-
In a conical flask, add reagent-grade methanol to the powdered material at a ratio of approximately 10 mL of methanol per gram of powder.
-
Stir the mixture overnight at room temperature using a magnetic stirrer.
-
Separate the methanol extract from the solid residue by vacuum filtration.
-
Repeat the extraction of the solid residue with fresh methanol to ensure complete extraction of the alkaloids.
-
Combine the methanol extracts and evaporate the solvent using a rotary evaporator to obtain a crude extract.
Protocol 3: Acid-Base Extraction for Alkaloid Purification
This protocol separates the basic alkaloids from neutral and acidic compounds in the crude extract.
-
Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Transfer the acidic solution to a separatory funnel and wash it three times with diethyl ether to remove non-basic impurities. The alkaloids will remain in the acidic aqueous phase as their hydrochloride salts.
-
Carefully collect the aqueous phase and adjust the pH to 9-10 by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. This will convert the alkaloid salts back to their free-base form.
-
Extract the now basic aqueous solution three times with chloroform (B151607). The free-base alkaloids will move into the organic (chloroform) phase.
-
Combine the chloroform extracts and wash them with distilled water until the aqueous phase is neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then filter.
-
Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.
Protocol 4: HPLC Purification of this compound
Further purification of this compound from the total alkaloid extract can be achieved using High-Performance Liquid Chromatography (HPLC).
-
Dissolve the total alkaloid extract in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the compounds using a gradient of acetonitrile in water containing 0.1% formic acid.
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the this compound peak.
-
Combine the this compound-containing fractions and evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using GC-MS and NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound in C. septempunctata is thought to proceed through a polyketide pathway.[2] While the exact enzymatic steps are not fully elucidated, the proposed pathway involves the condensation of acetate (B1210297) units.
Caption: Hypothesized polyketide biosynthetic pathway of this compound.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. db-thueringen.de [db-thueringen.de]
- 4. researchgate.net [researchgate.net]
- 5. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Precoccinelline using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Precoccinelline, a defensive alkaloid produced by ladybirds of the Coccinella genus, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a potent non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs), presenting significant interest for applications in insecticide development and neuropharmacology.[1][2] The methodology outlined herein covers sample preparation from biological matrices, HPLC separation, and MS/MS detection parameters for sensitive and selective quantification.
Introduction
This compound (C₁₃H₂₃N, Molar Mass: 193.33 g/mol ) is a tricyclic azaphenalene alkaloid that serves as a key chemical defense mechanism for ladybirds, such as the seven-spot ladybird (Coccinella septempunctata), deterring predators.[1][3] Its mechanism of action involves binding to an allosteric site on nicotinic acetylcholine receptors (nAChRs), thereby inhibiting ion flow through a non-competitive mechanism.[1][2] This bioactivity makes this compound and its analogues attractive lead compounds for the development of novel insecticides and therapeutic agents targeting cholinergic systems.
Accurate quantification of this compound in various biological samples (e.g., ladybird hemolymph, whole body extracts, or in-vitro assay systems) is crucial for toxicological studies, pharmacokinetic analysis, and structure-activity relationship (SAR) investigations. HPLC-MS/MS offers the high sensitivity and selectivity required for analyzing complex biological matrices, making it the ideal platform for this application.[4][5] This application note presents a comprehensive workflow, from sample extraction to data analysis, for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction from Ladybird Beetles
This protocol is adapted from common methods for extracting alkaloids from coccinellids.[6][7][8]
Materials:
-
Ladybird samples (e.g., whole beetles, collected hemolymph)
-
Methanol (B129727) (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Dichloromethane (DCM, HPLC Grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer (e.g., bead beater or tissue grinder)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC vials with inserts
Protocol:
-
Homogenization: Weigh the biological sample (e.g., a single beetle) and place it in a 1.5 mL microcentrifuge tube with grinding beads. Add 500 µL of HPLC-grade methanol.
-
Extraction: Homogenize the sample for 5 minutes until the tissue is fully disrupted.
-
Clarification: Centrifuge the homogenate at 12,000 x g for 10 minutes to pellet solid debris.
-
Supernatant Collection: Carefully transfer the methanol supernatant to a new tube. For exhaustive extraction, re-suspend the pellet in another 500 µL of methanol, vortex, centrifuge, and pool the supernatants.
-
Acid-Base Cleanup (Optional, for higher purity): a. Evaporate the methanol extract to dryness under a gentle stream of nitrogen. b. Re-dissolve the residue in 200 µL of 0.1 M HCl. This protonates the basic nitrogen of this compound, making it water-soluble. c. Wash the acidic solution by adding 200 µL of DCM, vortexing, and discarding the lower DCM layer (which contains neutral and acidic impurities). Repeat this wash step twice. d. Alkalinize the remaining aqueous layer to a pH > 10 by adding 0.1 M NaOH. This deprotonates this compound, making it soluble in organic solvents. e. Extract the this compound by adding 200 µL of DCM, vortexing, and collecting the lower DCM layer. Repeat this extraction three times, pooling the DCM fractions. f. Dry the pooled DCM extract over a small amount of anhydrous sodium sulfate.
-
Final Preparation: Evaporate the final methanol extract (from step 4) or the purified DCM extract (from step 5f) to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Final Filtration: Centrifuge at 12,000 x g for 5 minutes. Transfer the clear supernatant to an HPLC vial with an insert for analysis.
HPLC-MS/MS Analysis
The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
HPLC System Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |
Mass Spectrometer Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 25 psi |
| Collision Gas | Medium |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: The precursor ion for this compound ([M+H]⁺) is m/z 194.3. Product ions should be determined by infusing a standard, but based on common fragmentation patterns of cyclic amines, the following are proposed as starting points.[9][10]
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Collision Energy (eV) |
| 194.3 | 178.2 | Quantifier; Loss of CH₄ | 15 |
| 194.3 | 150.1 | Qualifier; Ring fragmentation | 25 |
| 194.3 | 96.1 | Qualifier; Ring fragmentation | 30 |
Data Presentation
Quantitative performance should be established by running a calibration curve with certified standards. The following table summarizes expected performance characteristics for a validated method based on typical results for similar small molecule analyses by LC-MS/MS.[11][12][13]
Table 1: Expected Quantitative Performance
| Parameter | Expected Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The overall process from sample acquisition to final data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
This compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).
Caption: this compound's antagonistic action at the nAChR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Precoccinelline: Application Notes and Protocols for Nicotinic Acetylcholine Receptor Antagonist Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline, a tricyclic alkaloid produced by ladybirds of the Coccinella genus, has been identified as a potent non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems, making them significant targets for drug discovery in areas such as neurodegenerative diseases, pain management, and addiction. This compound exerts its inhibitory effect by binding to an allosteric site within the ion channel pore, thereby blocking ion flow without competing with the endogenous agonist, acetylcholine (ACh).[2][3] This document provides detailed application notes and protocols for assaying the antagonist activity of this compound and related compounds on nAChRs.
Data Presentation: Inhibitory Activity of this compound and Related Alkaloids
The inhibitory potency of this compound and its analogs has been quantified using radioligand binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the displacement of [³H]-TCP, a radioligand that binds to the ion channel pore of the Torpedo muscle nAChR.
| Compound | nAChR Subtype | Radioligand | IC50 (µM) | Reference |
| This compound | Torpedo muscle | [³H]-TCP | 1.8 ± 0.3 | [2] |
| Hippodamine | Torpedo muscle | [³H]-TCP | 1.9 ± 0.3 | [2] |
| N-methyl-precoccinelline | Torpedo muscle | [³H]-TCP | 2.5 ± 0.4 | [2] |
| N-methyl-hippodamine | Torpedo muscle | [³H]-TCP | 2.3 ± 0.2 | [2] |
| Coccinelline (this compound N-oxide) | Torpedo muscle | [³H]-TCP | 20 ± 2 | [2] |
| Convergine (Hippodamine N-oxide) | Torpedo muscle | [³H]-TCP | 25 ± 3 | [2] |
| Exochomine | Torpedo muscle | [³H]-TCP | >100 | [2] |
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by acetylcholine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺).[4] This depolarization of the cell membrane triggers a cascade of downstream signaling events, including the activation of voltage-gated calcium channels and various intracellular kinases, ultimately leading to a cellular response.[5][6]
Experimental Workflow for nAChR Antagonist Screening
A general workflow for identifying and characterizing nAChR antagonists like this compound involves primary screening followed by secondary and functional assays to determine potency, selectivity, and mechanism of action.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific nAChR subtype by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Prepared from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7, or α3β4).
-
Radioligand: e.g., [³H]-Epibatidine (for α4β2 and α3β4) or [¹²⁵I]-α-Bungarotoxin (for α7).[7]
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane preparations on ice and resuspend in Assay Buffer to a final protein concentration of 50-200 µg/mL. Homogenize by passing through a 25-gauge needle 5-10 times.[8]
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL of 10 µM nicotine (B1678760) solution.
-
Test Compound: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of the appropriate radioligand at a final concentration close to its Kd value (e.g., 0.1-0.5 nM [³H]-Epibatidine).
-
Add 150 µL of the cell membrane preparation to each well.[8]
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence-Based Functional Assay (FLIPR Calcium Assay)
This high-throughput assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon nAChR activation.
Materials:
-
Cells: A stable cell line expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells).
-
Culture Medium: Appropriate for the cell line.
-
FLIPR Calcium Assay Kit: (e.g., from Molecular Devices).
-
Agonist: Acetylcholine or another suitable nAChR agonist (e.g., epibatidine).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, 5% CO₂.[9]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.[10]
-
-
FLIPR Measurement:
-
Prepare a plate with the agonist at a concentration that elicits a submaximal response (EC80).
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will add the agonist to the cell plate and simultaneously measure the change in fluorescence over time.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence and absence of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Electrophysiology Assay (Two-Electrode Voltage Clamp - TEVC)
This technique directly measures the ion current flowing through nAChRs expressed in Xenopus oocytes, providing detailed information on the mechanism of antagonism.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Electrodes: Glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
TEVC amplifier and data acquisition system.
-
Perfusion system.
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with 50 nL of a solution containing the cRNAs for the desired nAChR subunits (e.g., a 1:1 ratio for α and β subunits).
-
Incubate the oocytes for 2-7 days at 16-18°C in ND96 supplemented with antibiotics.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.[11]
-
-
Agonist Application and Antagonist Testing:
-
Establish a baseline current in the presence of ND96.
-
Apply a concentration of acetylcholine that elicits a consistent current (e.g., the EC50 concentration).
-
To test for antagonism, pre-incubate the oocyte with varying concentrations of this compound for 2-5 minutes, followed by co-application of this compound and acetylcholine.
-
Wash the oocyte with ND96 between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To investigate the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the shift in the acetylcholine dose-response curve in the presence of different fixed concentrations of this compound. A parallel rightward shift is indicative of competitive antagonism, while a decrease in the maximal response is characteristic of non-competitive antagonism.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying this compound as a nicotinic acetylcholine receptor antagonist. The non-competitive, allosteric mechanism of action of this natural product presents an interesting avenue for the development of novel therapeutics targeting nAChRs. Further research is warranted to fully characterize the selectivity profile of this compound across various neuronal nAChR subtypes and to elucidate the precise molecular determinants of its binding site within the ion channel.
References
- 1. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Application of Precoccinelline in Novel Insecticide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline, a naturally occurring tricyclic alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), presents a promising avenue for the development of novel insecticides.[1] As part of the ladybird's chemical defense mechanism against predators, this compound exhibits potent insecticidal properties.[1] Its unique mode of action, targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects, offers a potential solution to combat insecticide resistance and provides a more targeted approach to pest management.[1] These application notes provide a comprehensive overview of this compound's potential, alongside detailed protocols for its evaluation as a novel insecticide.
Mechanism of Action
This compound functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Unlike many conventional insecticides that bind to the acetylcholine binding site, this compound binds to an allosteric site within the nAChR ion channel.[1] This binding action inhibits the influx of ions, thereby disrupting nerve impulses in insects. This non-competitive inhibition is a key advantage, as it may be effective against insects that have developed resistance to insecticides targeting the primary neurotransmitter binding site. Among the alkaloids secreted by ladybirds, this compound has been identified as the most potent inhibitor of nAChRs.[1]
The proposed signaling pathway for this compound's action on insect nAChRs is visualized below.
Caption: Proposed mechanism of this compound action at the insect nicotinic acetylcholine receptor.
Quantitative Efficacy Data
Precise LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for pure this compound against a wide range of agricultural pests are still under investigation. However, preliminary studies and data from related ladybug alkaloids provide a strong indication of its potential insecticidal activity. The following tables summarize available and comparative quantitative data.
Table 1: Comparative IC50 Values of Ladybug Alkaloids on Nicotinic Acetylcholine Receptors
| Alkaloid | Receptor Type | Test Organism | IC50 (µM) | Reference |
| (-)-Adaline | Neuronal nAChR | Locust (Schistocerca gregaria) | 1.28 | [2] |
| (-)-Adaline | Human Muscle-type nAChR | TE671 cells | >100 | [2] |
Note: Data for pure this compound is not yet available in published literature. (-)-Adaline is another major alkaloid found in ladybirds and provides a reference for the potential potency of this class of compounds.
Table 2: Comparative LD50 Values of Common Insecticides against Coccinella septempunctata Larvae (for Toxicity Comparison)
| Insecticide | Class | Test Organism | LD50 (ng a.i. per insect) | Reference |
| Deltamethrin | Pyrethroid | Coccinella septempunctata (4th instar larvae) | 0.98 | [3] |
| Imidacloprid | Neonicotinoid | Coccinella septempunctata (4th instar larvae) | 671.56 | [3] |
Note: This table provides context on the toxicity of conventional insecticides to the source organism of this compound. It highlights the need for selective insecticides, a potential characteristic of this compound.
Experimental Protocols
The following protocols are designed to guide researchers in the evaluation of this compound's insecticidal activity.
Protocol 1: Topical Application Bioassay
This method is used to determine the contact toxicity of this compound.
Materials:
-
This compound (≥95% purity)
-
Acetone (B3395972) (analytical grade)
-
Micropipette with fine tips
-
Test insects (e.g., aphids, mites, caterpillars)
-
Ventilated containers for holding treated insects
-
Stereomicroscope
-
Fume hood
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetone. Ensure complete dissolution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 µg/mL). The final concentration (0 µg/mL) will serve as the control.
-
Insect Handling: Anesthetize the test insects lightly using CO2 or by cooling to facilitate handling.
-
Application: Under a fume hood and using a stereomicroscope, apply a small, precise volume (e.g., 0.1-0.5 µL, depending on insect size) of each this compound dilution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in ventilated containers with a food source. Record mortality at 24, 48, and 72-hour intervals.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LD50 value using probit analysis.
Caption: Workflow for the topical application bioassay of this compound.
Protocol 2: Ingestion Bioassay
This method is used to determine the stomach poison activity of this compound.
Materials:
-
This compound (≥95% purity)
-
Sucrose (B13894) solution (e.g., 10%)
-
Test insects (e.g., aphids, flies, caterpillars)
-
Artificial diet or leaf discs
-
Petri dishes or similar containers
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of this compound concentrations in a 10% sucrose solution. A control solution of 10% sucrose without this compound should also be prepared.
-
Application to Food Source:
-
For liquid-feeding insects: Provide the treatment solutions in small vials with a cotton wick.
-
For leaf-eating insects: Evenly coat leaf discs with the treatment solutions and allow them to air dry.
-
-
Insect Exposure: Place a known number of starved (for a few hours) test insects in containers with the treated food source.
-
Observation: Record mortality at 24, 48, and 72-hour intervals.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality. Determine the LC50 (median lethal concentration) using probit analysis.
Caption: Workflow for the ingestion bioassay of this compound.
Protocol 3: nAChR Binding Assay (for Mechanistic Studies)
This protocol outlines a competitive binding assay to confirm the interaction of this compound with nAChRs.
Materials:
-
This compound
-
Insect membrane preparations rich in nAChRs (e.g., from fly heads)
-
Radiolabeled ligand specific for the nAChR ion channel (e.g., [³H]TCP)
-
Scintillation counter
-
Buffer solutions
Procedure:
-
Membrane Preparation: Homogenize insect tissue (e.g., fly heads) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Formulation and Stability Considerations
For practical application, this compound will need to be formulated to enhance its stability and efficacy.
-
Formulation: As an alkaloid, this compound may be formulated as an emulsifiable concentrate (EC) or a suspension concentrate (SC). The choice of formulation will depend on the target pest and application method. Adjuvants such as surfactants and stabilizers may be required to improve shelf-life and performance.
-
Stability: The stability of this compound under various environmental conditions (e.g., UV light, temperature, pH) needs to be thoroughly investigated. Photostability and thermal stability studies are crucial to determine the persistence of the compound in the field.
Future Directions
The development of this compound as a commercial insecticide requires further research in several key areas:
-
Determination of LD50 and IC50 values: Rigorous testing against a broad spectrum of economically important insect pests is necessary.
-
Spectrum of Activity: Investigating the efficacy of this compound against a wide range of insect orders.
-
Non-target Effects: Assessing the impact of this compound on beneficial insects, such as pollinators and natural predators.
-
Resistance Management: Understanding the potential for insects to develop resistance to this novel mode of action.
-
Synthesis and Production: Developing a cost-effective and scalable method for the synthesis or biotechnological production of this compound.
The unique mode of action and natural origin of this compound make it a highly promising candidate for the next generation of sustainable and effective insecticides. The protocols and information provided herein serve as a foundational guide for researchers to unlock its full potential.
References
Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline, a tricyclic alkaloid produced by the seven-spotted ladybug (Coccinella septempunctata), has been identified as a potent inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors, part of the cys-loop ligand-gated ion channel superfamily, are crucial for synaptic transmission in the central and peripheral nervous systems.[2] this compound exhibits a non-competitive mechanism of action, binding to an allosteric site within the nAChR ion channel, distinct from the acetylcholine (ACh) binding site.[1][3] This mode of inhibition makes this compound a valuable tool for studying nAChR function and a potential lead compound for the development of novel therapeutics targeting cholinergic signaling.
These application notes provide detailed protocols for characterizing the binding of this compound to nAChRs using radioligand binding assays, along with relevant quantitative data and visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation: Binding Affinity of this compound and Related Alkaloids
The following table summarizes the inhibitory potency of this compound and structurally related ladybug alkaloids on the binding of [³H]-TCP, a radioligand that binds within the ion channel of the Torpedo muscle-type nAChR. This data is derived from studies by Kem et al. (2014).[3]
| Compound | nAChR Subtype | Radioligand | IC₅₀ (µM) |
| This compound | Torpedo muscle-type | [³H]-TCP | 1.8 ± 0.2 |
| Hippodamine | Torpedo muscle-type | [³H]-TCP | 2.1 ± 0.2 |
| N-methyl-precoccinelline | Torpedo muscle-type | [³H]-TCP | 1.9 ± 0.1 |
| N-methyl-hippodamine | Torpedo muscle-type | [³H]-TCP | 2.2 ± 0.1 |
| Coccinelline (this compound N-oxide) | Torpedo muscle-type | [³H]-TCP | 20 ± 2 |
| Convergine (Hippodamine N-oxide) | Torpedo muscle-type | [³H]-TCP | 29 ± 5 |
| Exochomine | Torpedo muscle-type | [³H]-TCP | 74 ± 10 |
Data presented as mean ± SEM.
Note: Further research is required to determine the IC₅₀ values of this compound for specific neuronal nAChR subtypes, such as α4β2 and α7, to fully elucidate its pharmacological profile in the central nervous system.
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for this compound at nAChRs
This protocol describes a competition binding assay to determine the inhibitory potency (IC₅₀) of this compound for the nAChR ion channel binding site using [³H]-TCP as the radioligand.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type, or cultured cell lines like SH-EP1-hα4β2 or IMR-32 for neuronal subtypes).
-
Radioligand: [³H]-Tenocyclidine ([³H]-TCP).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ion channel blocker (e.g., 100 µM Phencyclidine - PCP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Store aliquots at -80°C.
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well microplate.
-
Total Binding: Add Assay Buffer, radioligand ([³H]-TCP at a final concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add a saturating concentration of the non-specific control (e.g., 100 µM PCP), radioligand, and the membrane preparation.
-
Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess PCP) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of this compound.
-
Visualizations
nAChR Signaling Pathway with this compound Inhibition
Caption: nAChR signaling cascade and its inhibition by this compound.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for determining this compound IC₅₀ via radioligand binding.
References
Application Notes and Protocols for Electrophysiological Studies of Precoccinelline on Insect Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline, a tricyclic alkaloid derived from the ladybug Coccinella septempunctata, has been identified as a potent modulator of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are critical for synaptic transmission in the insect central nervous system, making them a key target for insecticides. Understanding the electrophysiological effects of this compound on insect neurons is crucial for evaluating its potential as a novel bio-insecticide and for the development of new pest management strategies.
This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its electrophysiological characterization using patch-clamp and two-electrode voltage-clamp (TEVC) techniques.
Mechanism of Action
This compound acts as a non-competitive antagonist of insect nAChRs. Unlike competitive antagonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to an allosteric site on the receptor-ion channel complex. This binding event induces a conformational change in the receptor that prevents the channel from opening, even when ACh is bound to its recognition site. This non-competitive mechanism is characterized by a reduction in the maximal response to the agonist, without a significant shift in the agonist's EC50 value.
Data Presentation
Quantitative Data on this compound and Related Alkaloids
The following table summarizes the available binding affinity data for this compound and related ladybug alkaloids on nAChRs. It is important to note that this data was obtained from radioligand binding assays on Torpedo muscle nAChRs, as specific electrophysiological IC50 values for this compound on insect neurons are not yet publicly available. The data is presented to provide a quantitative context for the potency of these compounds.
| Compound | Receptor Source | Assay Type | IC50 (µM) | Reference |
| This compound | Torpedo muscle nAChR | [³H]-TCP Binding | 1.8 ± 0.3 | |
| Hippodamine | Torpedo muscle nAChR | [³H]-TCP Binding | 2.1 ± 0.4 | |
| N-methyl-precoccinelline | Torpedo muscle nAChR | [³H]-TCP Binding | 1.5 ± 0.2 | |
| N-methyl-hippodamine | Torpedo muscle nAChR | [³H]-TCP Binding | 2.5 ± 0.5 | |
| Coccinelline (this compound N-oxide) | Torpedo muscle nAChR | [³H]-TCP Binding | >100 |
Note: [³H]-TCP (tritiated piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine) is a radioligand that binds within the ion channel of the nAChR.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Insect Neurons
This protocol details the procedure for assessing the effect of this compound on native nAChRs in cultured neurons from an insect species of interest, such as Drosophila melanogaster.
1. Cell Culture:
-
Culture central nervous system (CNS) neurons from third-instar larvae of Drosophila melanogaster on glass coverslips coated with concanavalin (B7782731) A and laminin.
-
Maintain cultures in a suitable insect cell culture medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Allow neurons to adhere and grow for 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with KOH.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) in the external solution. A final concentration of 100 µM ACh is typically used to elicit maximal currents.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the external solution. Ensure the final solvent concentration is below 0.1% to avoid non-specific effects.
3. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaseal (>1 GΩ) on a neuron and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply the agonist (ACh) solution using a rapid perfusion system to evoke an inward current.
-
To test the effect of this compound, co-apply the agonist with different concentrations of this compound. To demonstrate non-competitive antagonism, pre-apply this compound for a short period (e.g., 30 seconds) before co-application with the agonist.
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
Plot a concentration-response curve for this compound's inhibition of the ACh-evoked current to determine the IC50 value.
-
To confirm non-competitive antagonism, generate ACh concentration-response curves in the absence and presence of a fixed concentration of this compound. A decrease in the maximal response with no significant change in the EC50 for ACh is indicative of non-competitive inhibition.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes
This protocol is suitable for characterizing the effect of this compound on specific insect nAChR subtypes expressed heterologously in Xenopus laevis oocytes.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired insect nAChR subunits (e.g., Drosophila Dα5 and Dα6).
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented
Application Notes and Protocols for the Stereoselective Synthesis of Precoccinelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline is a tricyclic alkaloid belonging to the azaphenalene class of natural products, first isolated from the seven-spot ladybug, Coccinella septempunctata. These alkaloids are key components of the defensive secretions of ladybugs, deterring predators through their bitter taste and potential toxicity. Beyond its ecological role, this compound and its congeners have garnered significant interest from the scientific community due to their unique molecular architecture and potential pharmacological activities. The complex, stereochemically rich structure of this compound presents a considerable challenge for synthetic organic chemists. The development of stereoselective synthetic routes is crucial for accessing sufficient quantities of this and related alkaloids for further biological evaluation and potential applications in drug discovery and development.
This document provides detailed application notes and protocols for two prominent methods for the stereoselective synthesis of this compound, offering a comparative overview of their strategies, efficiencies, and experimental procedures.
Key Stereoselective Synthetic Strategies
Two principal and highly effective methods for the stereoselective synthesis of this compound are the Diastereoselective Intramolecular aza-[3+3] Annulation developed by Hsung and coworkers, and the Stereospecific Robinson-Schoepf Reaction employed by Stevens and Lee.
Hsung's Diastereoselective Intramolecular aza-[3+3] Annulation
This stereodivergent approach provides access to a range of Coccinellidae defensive alkaloids by employing a highly diastereoselective intramolecular aza-[3+3] annulation as the key strategic element.[1] This method allows for the construction of the core azaphenalene skeleton with excellent control over the relative stereochemistry.
Stevens' Stereospecific Robinson-Schoepf Reaction
This classic approach utilizes a biomimetic Robinson-Schoepf type reaction to assemble the tricyclic core of this compound.[2][3] This method is notable for its stereospecificity, efficiently translating the stereochemistry of the starting materials into the final product.
Comparative Quantitative Data
The following table summarizes the key quantitative data for the two featured synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Hsung's aza-[3+3] Annulation | Stevens' Robinson-Schoepf Reaction |
| Key Reaction | Intramolecular aza-[3+3] Annulation | Robinson-Schoepf Reaction |
| Overall Yield | Not explicitly stated in the initial communication | ~15-20% (estimated from multi-step synthesis) |
| Diastereoselectivity (dr) | High (specific ratio not detailed in abstract) | Stereospecific |
| Enantioselectivity (ee) | Not an enantioselective synthesis (racemic) | Not an enantioselective synthesis (racemic) |
| Number of Steps | Multi-step synthesis | Multi-step synthesis |
Experimental Protocols
Protocol 1: Hsung's Diastereoselective Intramolecular aza-[3+3] Annulation (Key Step)
This protocol describes the pivotal intramolecular aza-[3+3] annulation step. The synthesis of the requisite precursor is a multi-step process detailed in the original publication.
Materials:
-
Annulation Precursor (a vinylogous amide-tethered vinyl iminium salt precursor)
-
Piperidinium (B107235) acetate (B1210297) (catalyst)
-
Toluene (B28343), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for chromatography
Procedure:
-
A solution of the annulation precursor in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
A catalytic amount of piperidinium acetate is added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel chromatography to afford the tricyclic annulation product.
-
Subsequent standard transformations (e.g., reduction, deprotection) are carried out to yield (±)-precoccinelline.
Protocol 2: Stevens' Stereospecific Robinson-Schoepf Reaction
This protocol outlines the central Robinson-Schoepf reaction for the construction of the this compound core. The synthesis of the dialdehyde (B1249045) and amine precursors is detailed in the primary literature.
Materials:
-
Pelletierine (B1199966) derivative (or a suitable amine precursor)
-
Glutaraldehyde or a synthetic equivalent
-
Acetone dicarboxylic acid (or its ester)
-
Citrate-phosphate buffer (pH ~5-6)
-
Sodium cyanoborohydride (for in situ reduction)
-
Methanol or another suitable protic solvent
-
Standard reaction glassware
Procedure:
-
A buffered solution (citrate-phosphate buffer) is prepared in a large round-bottom flask.
-
The amine precursor (e.g., a pelletierine derivative) and the dialdehyde (e.g., glutaraldehyde) are dissolved in the buffered solution.
-
Acetone dicarboxylic acid is added to the reaction mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by an appropriate method (e.g., GC-MS or LC-MS). The reaction typically proceeds via the formation of a bis-Mannich adduct.
-
Upon formation of the intermediate, a reducing agent such as sodium cyanoborohydride can be added to facilitate in situ reduction and cyclization.
-
After the reaction is complete, the mixture is worked up by adjusting the pH and extracting the product with a suitable organic solvent.
-
The crude product is purified by crystallization or chromatography to yield the core tricyclic structure of this compound.
-
Further functional group manipulations may be required to complete the synthesis of (±)-precoccinelline.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the this compound skeleton.
Caption: Hsung's aza-[3+3] Annulation Pathway.
Caption: Stevens' Robinson-Schoepf Reaction Pathway.
References
Application Notes and Protocols for Determining Precoccinelline Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of in vitro assays to characterize the bioactivity of precoccinelline, a defensive alkaloid produced by the seven-spot ladybird (Coccinella septempunctata). The primary known bioactivity of this compound is the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting its potential as an insecticide and as a modulator of drug dependence.[1] The following protocols outline methods to confirm and quantify its nAChR inhibitory activity, as well as to explore its potential cytotoxic, anti-inflammatory, and antimicrobial effects.
Assessment of Nicotinic Acetylcholine Receptor (nAChR) Inhibition
This compound acts as a non-competitive inhibitor of nAChRs by binding to an allosteric site, separate from the acetylcholine (ACh) recognition site.[1] This interaction can be quantified using radioligand binding assays and functional electrophysiological assays.
Radioligand Binding Assay for nAChR
This assay determines the ability of this compound to displace a radiolabeled ligand that binds within the ion channel of the nAChR, providing a measure of its binding affinity.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissue rich in the nAChR subtype of interest (e.g., rat forebrain for α4β2 and α7 subtypes, or cultured cells like HEK293 expressing a specific human nAChR subtype) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells), a fixed concentration of a suitable radioligand (e.g., [³H]-TCP for the ion channel site), and varying concentrations of this compound.[2]
-
To determine non-specific binding, include wells with a high concentration of a known nAChR inhibitor (e.g., 300 µM nicotine).[3]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | nAChR Subtype | Radioligand | IC₅₀ (µM) |
| This compound | Torpedo muscle | [³H]-TCP | ~10-20 |
| Hippodamine | Torpedo muscle | [³H]-TCP | ~10-20 |
| N-methyl-precoccinelline | Torpedo muscle | [³H]-TCP | Similar to this compound |
| Coccinelline (this compound N-oxide) | Torpedo muscle | [³H]-TCP | Significantly higher than this compound |
Note: The provided IC₅₀ values are approximate and based on qualitative descriptions from the literature.[2]
Experimental Workflow:
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This functional assay directly measures the effect of this compound on the ion flow through nAChRs expressed in Xenopus oocytes.
Experimental Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Incubate the injected oocytes in ND96 buffer at 16-18°C for 2-5 days to allow for receptor expression.[5]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[5][6]
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -75 mV.[7][8]
-
Apply acetylcholine (ACh) to activate the nAChRs and record the resulting inward current.
-
After establishing a stable baseline response to ACh, co-apply ACh with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Signaling Pathway:
General Cytotoxicity Assessment
To evaluate the general toxicity of this compound to mammalian cells, the MTT assay can be employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11][12]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9][10]
-
Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| e.g., HeLa | 24 | To be determined |
| e.g., HeLa | 48 | To be determined |
| e.g., HEK293 | 24 | To be determined |
| e.g., HEK293 | 48 | To be determined |
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be initially screened by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Griess Assay for Nitric Oxide Production
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[13]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[13][14][15]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[15]
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in each sample, which reflects the amount of NO produced.
-
Determine the inhibitory effect of this compound on NO production.
-
Logical Relationship Diagram:
Antimicrobial Activity Assessment
The antimicrobial properties of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Assay for MIC and MBC
Experimental Protocol:
-
Preparation of Inoculum and Compound:
-
Grow selected bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium overnight.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare a stock solution of this compound and create a series of two-fold dilutions in a 96-well microtiter plate using broth medium.
-
-
MIC Determination:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]
-
-
MBC Determination:
-
Take a small aliquot (e.g., 5 µL) from the wells that showed no visible growth in the MIC assay.[16]
-
Plate the aliquots onto an agar (B569324) medium.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| e.g., E. coli | To be determined | To be determined |
| e.g., S. aureus | To be determined | To be determined |
| e.g., P. aeruginosa | To be determined | To be determined |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Precoccinelline for Pest Control Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precoccinelline is a tricyclic alkaloid produced endogenously by the seven-spot ladybird (Coccinella septempunctata) as a chemical defense mechanism against predators.[1] This natural compound has garnered significant interest as a potential biopesticide due to its specific mode of action and potential selectivity.[2][3] this compound functions as a potent non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs), a well-established target for insecticides.[1][2] By binding to an allosteric site on the receptor, it disrupts neurotransmission in susceptible insects, leading to paralysis and death.[1][4]
These application notes provide detailed protocols for the extraction of this compound from its natural source, its formulation into a stable and effective product for research use, and standardized methods for evaluating its bio-efficacy in pest control studies.
Mechanism of Action: nAChR Inhibition
This compound exerts its insecticidal effect by modulating the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.[2][5] Unlike many synthetic insecticides (e.g., neonicotinoids) that act as agonists at the acetylcholine (ACh) binding site, this compound is a non-competitive inhibitor.[1][2][6] It binds to an allosteric site, a location distinct from where ACh binds.[1][4] This binding event does not prevent ACh from binding but rather inhibits the channel's ability to open in response to ACh binding, thus blocking the influx of cations and disrupting the nerve impulse.[7] This non-competitive mechanism can be advantageous in managing resistance developed against insecticides that target the primary agonist site.[7]
Protocols for this compound Preparation
Extraction of this compound from Coccinella septempunctata
This protocol details a standard acid-base extraction method to isolate alkaloids like this compound from ladybird beetles. This process separates the basic alkaloids from neutral and acidic compounds.
Materials:
-
Adult C. septempunctata (frozen)
-
3% Hydrochloric acid (HCl)[8]
-
Dichloromethane (DCM) or Ethyl Acetate
-
Concentrated Ammonium Hydroxide (NH₄OH)[8]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Mortar and pestle or homogenizer
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Protocol:
-
Homogenization: Weigh the frozen ladybird beetles. Homogenize the tissue in methanol (10 mL per gram of tissue) using a mortar and pestle or an electric homogenizer until a fine slurry is formed.
-
Initial Extraction: Transfer the slurry to a flask and stir for 4-6 hours at room temperature. Filter the mixture to separate the methanolic extract from the solid biomass. Repeat the extraction of the biomass with fresh methanol to ensure complete recovery.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the methanol under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acidification: Re-dissolve the residue in 3% HCl. This protonates the basic this compound, forming a water-soluble salt.
-
Washing: Transfer the acidic solution to a separatory funnel and wash 2-3 times with an organic solvent like DCM. This removes neutral, non-polar impurities which will remain in the organic phase. Discard the organic layer.[9]
-
Basification: Carefully add concentrated NH₄OH to the aqueous layer dropwise until the pH reaches 9-10. This deprotonates the this compound salt, converting it back to its free base form, which is soluble in organic solvents.[8][10]
-
Final Extraction: Extract the basified aqueous solution 3-4 times with fresh DCM. The free base this compound will move into the organic layer. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator to yield the purified alkaloid extract.
-
Purification (Optional): The extract can be further purified using column chromatography or High-Performance Liquid Chromatography (HPLC) if required.
Formulation of a this compound Emulsifiable Concentrate (EC)
This protocol describes the preparation of a 10% (w/w) Emulsifiable Concentrate (EC), a common formulation type for oil-soluble active ingredients like alkaloids.[11][12] The resulting concentrate can be easily diluted in water for spray applications.
Materials:
-
This compound extract (Active Ingredient, AI)
-
Aromatic solvent (e.g., N-Methyl-2-pyrrolidone or Benzyl Acetate)[13][14]
-
Non-ionic emulsifier (e.g., Polysorbate 80 or a blend of Nonylphenol Ethoxylates)[12][15]
-
Anionic emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)[12]
-
Stabilizer/Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)[16]
-
Magnetic stirrer and beaker
Protocol:
-
Dissolution of AI: In a beaker, add 65g of the aromatic solvent. While stirring, slowly add 10g of the this compound extract until it is completely dissolved.
-
Addition of Emulsifiers: To the same solution, add 15g of the non-ionic emulsifier and 5g of the anionic emulsifier.[15] Continue stirring until a homogenous mixture is achieved. The combination of emulsifiers ensures the formation of a stable oil-in-water emulsion upon dilution.[11]
-
Addition of Stabilizer: Add 5g of the stabilizer to the mixture. This will help prevent the degradation of the active ingredient during storage.
-
Homogenization: Stir the final mixture vigorously for 30 minutes to ensure all components are thoroughly blended.
-
Quality Control: Test the formulation by diluting 1 mL of the EC in 99 mL of water. A stable, milky-white emulsion should form spontaneously with minimal agitation.[13] Check for any phase separation or crystallization after 1 hour.
-
Storage: Store the final EC formulation in a sealed, airtight container in a cool, dark place.
Protocols for Efficacy Testing
The following protocols are designed to assess the insecticidal efficacy of the this compound formulation. They are based on general guidelines for pesticide testing.[17]
Leaf-Dip Bioassay for Contact & Ingestion Toxicity
This method is suitable for testing efficacy against foliage-feeding insects such as aphids (Aphis fabae), caterpillars, or spider mites.
Materials:
-
This compound EC formulation
-
Host plant leaves (e.g., faba bean leaves for aphids)
-
Target pest insects (uniform age/stage)
-
Petri dishes with moist filter paper
-
Fine camel-hair brush
-
Deionized water
-
Control formulation (EC without active ingredient)
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound EC in deionized water to create a range of concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare a negative control (water only) and a formulation blank control (EC without AI diluted to the highest tested concentration).
-
Leaf Treatment: Dip fresh, undamaged host plant leaves into each test solution for 10-15 seconds with gentle agitation. Allow the leaves to air dry completely on a wire rack.
-
Experimental Setup: Place one treated leaf in each Petri dish lined with moist filter paper.
-
Insect Introduction: Using a fine camel-hair brush, carefully transfer a set number of test insects (e.g., 20 adult aphids) onto each treated leaf.
-
Replication: Each concentration and control should be replicated at least 4-5 times.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).
-
Data Collection: Assess insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded gently with the brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate LC₅₀ (Lethal Concentration for 50% of the population) and LT₅₀ (Lethal Time for 50% of the population) values using probit analysis.
Data Presentation
Quantitative data from efficacy studies should be summarized to allow for clear comparison and interpretation. The following tables provide examples of how to present results from bioassays.
Note: The data presented below is hypothetical and for illustrative purposes only, as specific LC₅₀ values for this compound against various pests are not widely published.
Table 1: Acute Contact Toxicity of this compound Formulation against Aphis fabae (72 hours)
| Concentration (ppm) | No. of Insects | Replicates | Mean Mortality (%) | Corrected Mortality (%) |
| 0 (Control) | 20 | 5 | 5.0 | - |
| 10 | 20 | 5 | 18.0 | 13.7 |
| 50 | 20 | 5 | 45.0 | 42.1 |
| 100 | 20 | 5 | 68.0 | 66.3 |
| 250 | 20 | 5 | 92.0 | 91.6 |
| 500 | 20 | 5 | 100.0 | 100.0 |
| Corrected using Abbott's formula. |
Table 2: Probit Analysis Results for this compound against Various Pest Species
| Pest Species | Target Life Stage | Bioassay Type | LC₅₀ (ppm) (95% CI) | Slope ± SE |
| Aphis fabae (Bean Aphid) | Adult | Leaf-Dip | 65.2 (58.1 - 73.4) | 2.1 ± 0.3 |
| Plutella xylostella (Diamondback Moth) | 2nd Instar Larva | Leaf-Dip | 112.5 (99.8 - 127.3) | 1.8 ± 0.2 |
| Tetranychus urticae (Two-spotted Spider Mite) | Adult Female | Leaf-Dip | 88.9 (79.5 - 99.4) | 2.5 ± 0.4 |
| Myzus persicae (Green Peach Aphid) | Adult | Leaf-Dip | 74.6 (66.0 - 84.1) | 2.3 ± 0.3 |
| CI: Confidence Interval; SE: Standard Error. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of Alkaloid Insecticides - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noncompetitive inhibition of nicotinic acetylcholine receptors by endogenous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 12. researchgate.net [researchgate.net]
- 13. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 14. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 15. CN103548852A - Pesticide composition containing alkaloids and application thereof - Google Patents [patents.google.com]
- 16. CN113662012A - Plant alkaloid pesticide and preparation method thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in Precoccinelline total synthesis
Welcome to the technical support center for the total synthesis of Precoccinelline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this defensive alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently cited total syntheses of this compound are the Stevens and Lee synthesis, which employs a Robinson-Schöpf type reaction, the Hsung et al. synthesis featuring a diastereoselective intramolecular aza-[3+3] annulation, and the Ayer and Browne synthesis starting from 2,6-lutidine.
Q2: I am experiencing low yields in the cyclization step of the Stevens and Lee synthesis. What could be the issue?
A2: Low yields in the Robinson-Schöpf type condensation can often be attributed to several factors. Ensure the pH of the reaction medium is carefully controlled, as this reaction is highly pH-sensitive. The quality of the reagents, particularly the dialdehyde (B1249045) equivalent, is also critical. Side reactions, such as polymerization of the aldehyde or undesired aldol (B89426) condensations, can be minimized by maintaining the recommended temperature and reaction time.
Q3: My intramolecular aza-[3+3] annulation in the Hsung synthesis is not proceeding to completion or is giving a mixture of diastereomers. What should I check?
A3: Incomplete conversion in the aza-[3+3] annulation step could be due to catalyst deactivation or insufficient reaction temperature. Ensure your catalyst is freshly prepared and used in the correct stoichiometric amount. The diastereoselectivity of this reaction is highly dependent on the substrate and reaction conditions. Strict adherence to the published protocol regarding solvent, temperature, and reaction time is crucial for achieving high diastereoselectivity. The presence of water can also be detrimental, so ensure all reagents and solvents are scrupulously dried.
Q4: I'm having trouble with the initial lithiation of 2,6-lutidine in the Ayer and Browne synthesis. What are some troubleshooting tips?
A4: The lithiation of 2,6-lutidine is a critical step that requires strictly anhydrous and anaerobic conditions. Ensure your glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The n-butyllithium solution should be titrated prior to use to determine its exact concentration. Inconsistent results are often due to partially degraded n-butyllithium or the presence of moisture.
Q5: What are the best methods for purifying the final this compound product?
A5: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel or alumina. The choice of eluent system will depend on the specific impurities present in your crude product. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), with the polarity gradually increased. In some cases, a final purification by preparative thin-layer chromatography (TLC) or crystallization may be necessary to obtain highly pure material.
Troubleshooting Guides
Low Yield and Purity in the Stevens and Lee Synthesis (Robinson-Schöpf type reaction)
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclized Product | Incorrect pH of the reaction mixture. | Optimize the pH of the buffer solution. The Robinson-Schöpf reaction is highly sensitive to pH, and small deviations can significantly impact the yield. |
| Low quality or decomposition of the dialdehyde reactant. | Use freshly prepared or purified dialdehyde. Aldehydes can be prone to oxidation or polymerization upon storage. | |
| Side reactions such as aldol condensation or polymerization. | Maintain strict temperature control and monitor the reaction progress closely to avoid prolonged reaction times that can favor side product formation. | |
| Impure Product | Formation of diastereomers or constitutional isomers. | Optimize reaction conditions to favor the formation of the desired stereoisomer. Purification by column chromatography with a carefully selected eluent system is crucial. |
| Incomplete reaction leading to the presence of starting materials. | Increase the reaction time or temperature slightly, but monitor for the formation of degradation products. Ensure stoichiometric amounts of reactants are used. |
Challenges in the Hsung et al. Synthesis (Intramolecular aza-[3+3] Annulation)
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive or insufficient catalyst. | Use a freshly prepared and accurately weighed catalyst. Ensure the reaction is carried out under strictly anhydrous conditions to prevent catalyst deactivation. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Low Diastereoselectivity | Suboptimal reaction conditions. | Adhere strictly to the published protocol regarding solvent, temperature, and catalyst loading. Even small variations can impact the stereochemical outcome. |
| Presence of impurities that may interfere with the catalyst. | Ensure all starting materials are of high purity. | |
| Difficult Purification | Close polarity of diastereomers. | Utilize high-performance column chromatography (e.g., flash chromatography with a high-resolution silica gel) and carefully optimized eluent systems. Preparative TLC may be required for complete separation. |
Experimental Protocols
Key Step: Diastereoselective Intramolecular aza-[3+3] Annulation (Hsung et al.)
This protocol describes the key cyclization step in the total synthesis of this compound as reported by Hsung and coworkers.
Materials:
-
Annulation precursor (as synthesized in the preceding steps)
-
Anhydrous toluene
-
Catalyst (e.g., a chiral amine salt as specified in the original publication)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the annulation precursor.
-
Dissolve the precursor in anhydrous toluene.
-
Add the specified catalyst to the solution.
-
Heat the reaction mixture to the temperature indicated in the original publication (e.g., reflux).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the cyclized product.
Note: For detailed stoichiometry, specific catalyst, and reaction conditions, please refer to the original publication: Org. Lett. 2006, 8 (21), pp 4899–4902.
Visualizations
Caption: Overview of major synthetic routes to this compound.
Technical Support Center: Purification of Precoccinelline from Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of Precoccinelline from natural sources, primarily ladybugs (Coccinellidae).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient initial extraction from the natural source (e.g., ladybugs). | - Ensure thorough homogenization of the biological material to maximize surface area for solvent penetration.- Consider using advanced extraction techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can reduce extraction time and solvent consumption while potentially increasing yield compared to traditional maceration or Soxhlet extraction.[1][2]- Optimize the solvent-to-solid ratio and extraction time. Multiple shorter extractions may be more effective than a single long one. |
| Degradation of this compound during extraction. | - this compound, as an alkaloid, can be sensitive to high temperatures and extreme pH.[3][4][5] Avoid prolonged exposure to heat. If using heat, perform extractions under reflux to minimize solvent loss and maintain a constant temperature.- Use a slightly acidic extraction solvent (e.g., methanol (B129727) with 0.1% acetic acid) to convert the free base to its more stable salt form.[6] | |
| Poor Separation During Acid-Base Extraction | Incomplete partitioning of this compound into the acidic aqueous phase or back into the organic phase. | - Ensure vigorous mixing of the organic and aqueous layers to facilitate efficient transfer of the protonated alkaloid into the aqueous phase.[7][8]- Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume.- When basifying the aqueous phase to recover the free base, ensure the pH is sufficiently high (typically pH 9-10) to deprotonate the alkaloid fully, making it soluble in the organic solvent.[9] Use a pH meter for accurate measurement.- "Back-wash" the combined organic extracts with a small amount of fresh aqueous phase to remove any remaining impurities.[8] |
| Formation of emulsions. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[7]- Centrifugation can also be an effective method for separating stubborn emulsions. | |
| Co-elution of Impurities During HPLC Purification | Similar polarity of this compound and other co-extracted alkaloids or lipids. | - Optimize the HPLC mobile phase. This can involve changing the solvent ratio (e.g., acetonitrile/water or methanol/water), adding modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic compounds, or adjusting the pH.[10]- Experiment with different stationary phases. A C18 column is a common starting point, but other chemistries like phenyl-hexyl or a column designed for alkaloid separation may provide better selectivity.- Employ a gradient elution instead of an isocratic method to improve the resolution of complex mixtures.[10] |
| Low Recovery After HPLC Purification | Adsorption of this compound onto the column or degradation during the run. | - Ensure the mobile phase pH is compatible with the alkaloid's stability. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape and recovery.- Passivate the HPLC system, including the column, by running a blank gradient with the mobile phase to remove any active sites that might irreversibly bind the analyte. |
| Inaccurate Quantification by GC-MS | Matrix effects from the natural extract interfering with ionization or detection. | - Utilize an appropriate internal standard, ideally a stable isotope-labeled version of this compound if available, or a structurally similar compound with a different mass-to-charge ratio.[11][12][13] This helps to correct for variations in sample preparation and instrument response.- Derivatization of this compound can improve its volatility and chromatographic behavior, leading to better peak shape and more reliable quantification.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for this compound from ladybugs?
A1: Methanol is a commonly used and effective solvent for the initial extraction of alkaloids from ladybugs.[16] It is a polar solvent that can efficiently extract both the free base and salt forms of alkaloids. To improve the stability of this compound during extraction, using slightly acidified methanol (e.g., with 0.1% acetic acid) is recommended. This helps to convert the alkaloid into its salt form, which is generally more stable.[6]
Q2: How can I remove fats and other non-polar impurities from my initial extract?
A2: A liquid-liquid extraction is a highly effective method. After the initial solvent extraction and evaporation, the residue can be dissolved in a dilute acid (e.g., 1% HCl). This will protonate the basic this compound, making it water-soluble. This acidic aqueous solution can then be washed with a non-polar organic solvent like hexane (B92381) or diethyl ether to remove lipids and other non-polar compounds, which will remain in the organic phase.[6][7][8]
Q3: My this compound sample appears to be degrading over time. How can I improve its stability?
A3: this compound, like many alkaloids, is susceptible to degradation, particularly at high temperatures and extreme pH values.[3][4][5] For long-term storage, it is best to store it as a salt (e.g., hydrochloride salt) in a dry, dark place at low temperatures (-20°C is recommended). In solution, using a slightly acidic buffer can also enhance stability. Avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are best for identifying and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for more definitive identification, a mass spectrometer (LC-MS) is excellent for both purification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identification and quantification, often providing detailed structural information.[13][17] For GC analysis, derivatization may be necessary to improve the volatility of this compound.[14][15]
Q5: I am having trouble getting a baseline separation between this compound and another unknown alkaloid. What should I do?
A5: Achieving baseline separation for structurally similar alkaloids can be challenging. Here are a few strategies:
-
Optimize HPLC Conditions: Systematically vary the mobile phase composition, trying different organic modifiers (acetonitrile vs. methanol) and their proportions. Adjusting the pH of the mobile phase can significantly alter the retention times of basic compounds.[10]
-
Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry that might offer different selectivity for your compounds.
-
Consider 2D-LC: For very complex mixtures, two-dimensional liquid chromatography can provide a significant increase in resolving power.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from ladybugs.
1. Extraction
-
Collect and freeze-dry ladybugs to remove water content.
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Homogenize the dried ladybugs into a fine powder.
-
Extract the powder with methanol (e.g., 10 mL per gram of dried material) three times with stirring for 24 hours for each extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure.
2. Acid-Base Extraction
-
Dissolve the crude extract in 1 M HCl.
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Wash the acidic solution with diethyl ether (3 x 50 mL) to remove non-polar impurities. Discard the ether layers.
-
Basify the aqueous layer to pH 10 with 2 M NaOH.
-
Extract the this compound free base from the basic aqueous solution with dichloromethane (B109758) (3 x 50 mL).
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Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
3. Chromatographic Purification
-
Dissolve the crude alkaloid extract in a small volume of the initial HPLC mobile phase.
-
Purify the extract using preparative reversed-phase HPLC. A C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a reasonable starting point for method development.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent. The resulting this compound will be a TFA salt.
4. Analysis and Quantification
-
Confirm the identity and purity of the isolated this compound using LC-MS and/or GC-MS.
-
Quantify the purified compound using an analytical HPLC with a calibration curve generated from a known standard or by using GC-MS with an internal standard.[11][12][13]
Data Presentation
Table 1: Comparison of a Hypothetical Two-Step Purification Strategy for this compound
| Purification Step | Total Alkaloids (mg) | This compound Purity (%) | Recovery of this compound (%) |
| Crude Methanol Extract | 100 | 5 | 100 |
| Post Acid-Base Extraction | 25 | 60 | 85 |
| Post Preparative HPLC | 3.5 | >98 | 70 |
Note: The values in this table are representative and will vary depending on the starting material and the efficiency of the purification process.
Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. aktpublication.com [aktpublication.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. organomation.com [organomation.com]
- 15. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 17. researchgate.net [researchgate.net]
Overcoming low yields in the chemical synthesis of ladybug alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of ladybug alkaloids.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Aza-Diels-Alder Reaction for Piperidine (B6355638) Ring Formation
Q: My intramolecular aza-Diels-Alder reaction to form the core piperidine structure is resulting in a low yield of the desired cycloadduct. What are the likely causes and how can I improve the yield?
A: Low yields in intramolecular aza-Diels-Alder reactions for piperidine synthesis can stem from several factors, including unfavorable reaction kinetics, thermal decomposition of reactants or products, and the formation of side products. Here is a step-by-step guide to troubleshoot this issue:
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Reaction Temperature and Time: The Diels-Alder reaction is sensitive to temperature.
-
Problem: The temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition or retro-Diels-Alder reactions.
-
Solution: Systematically screen a range of temperatures. For instance, if the reaction is conducted at 110°C, try decreasing it to 90°C or increasing it to 130°C and monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal time can also vary, so running time-course experiments at the optimal temperature is recommended.[1]
-
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition state.
-
Problem: A non-optimal solvent may not sufficiently solvate the reactants and stabilize the transition state.
-
Solution: Experiment with a variety of solvents with different polarities. Toluene is a common choice for these reactions. Other solvents to consider include xylene, dichloromethane (B109758), and acetonitrile.[1]
-
-
Catalyst: While many Diels-Alder reactions are thermal, some benefit from Lewis acid catalysis to lower the LUMO of the dienophile.
-
Problem: The uncatalyzed reaction may have a high activation energy.
-
Solution: Introduce a Lewis acid catalyst. Common choices include ZnCl₂, BF₃·OEt₂, and Sc(OTf)₃. Start with a catalytic amount (e.g., 10 mol%) and optimize the loading. Be aware that Lewis acids can also promote side reactions, so careful monitoring is crucial.
-
-
Substrate Concentration: Intramolecular reactions are favored at lower concentrations to minimize intermolecular side reactions.
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Problem: High concentrations can lead to polymerization or intermolecular Diels-Alder reactions.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the hot solvent over an extended period using a syringe pump.
-
Issue 2: Poor Yield and Side Product Formation in the Intramolecular Mannich Reaction
Q: I am attempting an intramolecular Mannich reaction to construct the azabicyclic core of adaline, but I am observing low yields and the formation of multiple side products. How can I optimize this reaction?
A: The intramolecular Mannich reaction is a powerful tool for constructing nitrogen-containing rings, but it can be prone to side reactions if not properly controlled. Key parameters to investigate include the method of iminium ion formation, pH of the reaction medium, and reaction temperature.
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Iminium Ion Formation: The formation of the iminium ion is a critical step.
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Problem: Inefficient or uncontrolled formation of the iminium ion can lead to side reactions of the starting materials.
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Solution: If generating the iminium ion in situ from an amine and an aldehyde (e.g., formaldehyde), ensure the reaction conditions favor its formation. This typically involves acidic conditions.[2] Alternatively, pre-forming the iminium salt can lead to a cleaner reaction.
-
-
pH Control: The pH of the reaction is crucial for both iminium ion formation and the subsequent nucleophilic attack.
-
Problem: If the pH is too low, the enol or enolate concentration will be too low for efficient reaction. If the pH is too high, the concentration of the iminium ion will be insufficient.
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Solution: Buffer the reaction mixture. For the synthesis of the adaline precursor, a common method involves using ammonium (B1175870) acetate (B1210297) in a mixture of acetic acid and ethanol.[3] This provides a controlled pH environment.
-
-
Reaction Temperature: As with many reactions, temperature plays a significant role.
-
Problem: The reaction may be too slow at lower temperatures, while higher temperatures can lead to decomposition.
-
Solution: Optimize the reaction temperature. For the intramolecular Mannich cyclization in the synthesis of (+)-euphococcinine, a temperature of 75°C has been reported to be effective.[3]
-
-
Side Reactions: The Mannich reaction can be susceptible to the formation of bis-alkylated products or polymers.
-
Problem: The product of the initial Mannich reaction may react further.
-
Solution: Use of a large excess of one of the components is not feasible in an intramolecular reaction. Therefore, careful control of reaction time and temperature is critical to minimize the formation of these byproducts. Monitoring the reaction closely and stopping it once the desired product is maximized is key.[4]
-
Issue 3: Low Yield and/or Catalyst Decomposition in Ring-Closing Metathesis (RCM)
Q: My ring-closing metathesis step to form a piperidine ring is giving a low yield. I suspect catalyst deactivation or competing side reactions. What can I do to improve the outcome?
A: Ring-closing metathesis is a powerful reaction for forming cyclic structures, but its success is highly dependent on the choice of catalyst and reaction conditions. Low yields are often due to catalyst deactivation, substrate impurities, or competing non-productive metathesis pathways.
-
Catalyst Selection: The choice of Grubbs-type catalyst is critical.
-
Problem: The catalyst may not be active enough for the specific substrate or may be prone to deactivation.
-
Solution: Screen different generations of Grubbs catalysts. Second-generation catalysts (e.g., Grubbs II) and Hoveyda-Grubbs catalysts are generally more robust and have a broader substrate scope than the first-generation catalysts. For nitrogen-containing substrates, Hoveyda-Grubbs catalysts often show superior performance due to their increased stability.[5][6]
-
-
Substrate Purity: Metathesis catalysts are sensitive to impurities.
-
Problem: Trace impurities in the substrate or solvent can poison the catalyst.
-
Solution: Ensure the diene precursor is of high purity. Purification by flash chromatography immediately before use is recommended. Solvents should be rigorously dried and degassed.
-
-
Reaction Temperature: Temperature affects both the rate of the desired RCM and the rate of catalyst decomposition.
-
Problem: High temperatures can lead to rapid catalyst decomposition, while low temperatures may result in a sluggish reaction.
-
Solution: Optimize the reaction temperature. Many RCM reactions proceed well at room temperature or with gentle heating (e.g., 40°C).[7] If catalyst decomposition is suspected, running the reaction at a lower temperature for a longer period may be beneficial.
-
-
Ethylene (B1197577) Removal: The RCM of terminal dienes is an equilibrium process that generates ethylene gas.
-
Problem: If ethylene is not removed, the equilibrium may not favor the product.
-
Solution: Perform the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) or under reduced pressure to drive the equilibrium towards the cyclic product.
-
-
Isomerization Side Reactions: Catalyst degradation can lead to ruthenium hydride species that can catalyze the isomerization of the double bonds in the product.
-
Problem: Isomerization can lead to a mixture of products and lower the yield of the desired cycloalkene.
-
Solution: The addition of a small amount of an isomerization inhibitor, such as 1,4-benzoquinone (B44022) or phenol, can suppress these side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of piperidine-based alkaloids, and how can they be minimized?
A1: Common side products include over-alkylation products in Mannich reactions, oligomers or polymers from intermolecular reactions, and isomerized products in metathesis reactions. To minimize these, consider the following:
-
Mannich Reactions: Use a protecting group strategy if one of two reactive sites should be selectively functionalized. Careful control of stoichiometry and slow addition of reagents can also favor mono-substitution.[8]
-
Intramolecular Reactions (General): Employ high-dilution principles to favor intramolecular cyclization over intermolecular polymerization.
-
Ring-Closing Metathesis: As mentioned in the troubleshooting guide, use of isomerization inhibitors and careful selection of the catalyst and reaction temperature can minimize the formation of unwanted isomers.[7]
Q2: How can I effectively purify my target ladybug alkaloid from the crude reaction mixture?
A2: The purification of alkaloids often takes advantage of their basic nature. A typical purification workflow involves:
-
Acid-Base Extraction: After the reaction, the crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic alkaloid will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the alkaloid, which can then be extracted back into an organic solvent.
-
Column Chromatography: Flash column chromatography is a standard method for purifying organic compounds. For alkaloids, silica (B1680970) gel is a common stationary phase. The choice of eluent is crucial and often involves a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier, such as triethylamine (B128534) (typically 1%), is often added to the eluent system to prevent the basic alkaloid from streaking on the acidic silica gel.
Q3: I am struggling with achieving the correct stereochemistry. What are some general strategies to improve stereoselectivity?
A3: Achieving high stereoselectivity is a common challenge in the synthesis of complex natural products. Here are some strategies:
-
Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. The auxiliary is later removed.
-
Chiral Catalysts: Employing a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other. This is a highly efficient approach as only a substoichiometric amount of the chiral material is needed.
-
Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. Understanding the principles of steric hindrance and electronic effects of your specific substrate is key.
-
Reagent Control: The choice of reagents can significantly impact stereoselectivity. For example, in reductions of ketones, bulky reducing agents may favor attack from the less hindered face.
-
Reaction Conditions: Temperature can play a role in stereoselectivity. Lower temperatures often lead to higher selectivity as the reaction is under kinetic control and favors the transition state with the lowest activation energy.
Data Presentation
Table 1: Comparison of Overall Yields for Adaline Synthesis via Different Key Strategies
| Key Reaction Strategy | Number of Steps | Overall Yield (%) | Reference |
| Intramolecular Dipolar Cycloaddition | 8 | 15.0 - 25.3 | Holmes, 1995[9] |
| Intramolecular Mannich Reaction | 7 | 2.1 | Murahashi, 2000[9] |
| Ring-Closing Metathesis | Not Specified | Not Specified | Spino et al., 2009[10] |
Table 2: Optimization of the Intramolecular Mannich Reaction for (+)-Euphococcinine Synthesis
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | Acetic Acid/Ethanol (1:1) | 75 | Overnight | 91 | Meyers, 2000[3] |
Experimental Protocols
Protocol 1: Intramolecular Mannich Reaction for (+)-Euphococcinine Synthesis
This protocol is adapted from the Meyers synthesis of (+)-euphococcinine.[3]
-
Dissolution: Dissolve the ketone precursor (1 equivalent) in a 1:1 mixture of acetic acid and ethanol.
-
Reagent Addition: Add ammonium acetate (10 equivalents) to the solution.
-
Reaction: Stir the reaction mixture overnight at 75°C.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (+)-euphococcinine.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
This is a general procedure that should be optimized for each specific substrate.
-
Preparation: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask. The concentration is typically between 0.001 M and 0.1 M.
-
Catalyst Addition: Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 40°C is a good starting point). If desired, bubble a gentle stream of argon or nitrogen through the solution to remove ethylene. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in key synthetic reactions.
Caption: General workflow for the purification of ladybug alkaloids.
References
- 1. cem.de [cem.de]
- 2. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Stability of Precoccinelline in different solvent systems
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Precoccinelline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound, as an alkaloid, is generally poorly soluble in water. It exhibits good solubility in various organic solvents. For optimal dissolution, it is recommended to use solvents such as methanol, ether, and chloroform.[1] When preparing stock solutions, it is advisable to start with these organic solvents before further dilution in aqueous buffers if required for your experiment.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation. For long-term storage, amber vials are recommended to protect the compound from light, which can cause photodegradation. It is also advisable to aliquot stock solutions to minimize freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, alkaloids, in general, can be susceptible to degradation under certain conditions. Potential degradation pathways may include:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, could potentially lead to the hydrolysis of certain functional groups.
-
Oxidation: Exposure to air and light can lead to oxidation of the molecule. The nitrogen atom in the alkaloid structure can be susceptible to oxidation, potentially forming an N-oxide.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.
A hypothetical degradation pathway is illustrated in the diagram below.
References
Technical Support Center: Troubleshooting Nicotinic Acetylcholine Receptor (nAChR) Binding Assays with Precoccinelline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for nicotinic acetylcholine (B1216132) receptor (nAChR) binding assays involving Precoccinelline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during nAChR binding assays with this compound in a question-and-answer format.
Q1: My radioligand (e.g., [3H]-epibatidine) binding is lower than expected when this compound is present. Is this compound degrading my receptor or radioligand?
A1: It is unlikely that this compound is degrading your receptor or radioligand. This compound is known to be a non-competitive inhibitor of nAChRs.[1] This means it binds to an allosteric site, a location distinct from the acetylcholine (and competitive radioligand) binding site.[1] Specifically, it is thought to bind deep within the nAChR ion channel.[1] By binding to this allosteric site, this compound can induce a conformational change in the receptor that reduces the number of available binding sites for your radioligand, without directly competing for the same site. This will manifest as a decrease in the maximum binding capacity (Bmax) in saturation binding experiments, while the affinity (Kd) of the radioligand for the receptor should remain largely unchanged.[2]
Troubleshooting Steps:
-
Confirm Non-Competitive Inhibition: Perform a saturation binding experiment with your radioligand in the absence and presence of a fixed concentration of this compound. A decrease in Bmax with no significant change in Kd is indicative of non-competitive inhibition.
-
Check Ligand Concentrations: Ensure you are using an appropriate concentration of your radioligand. For competition assays, a concentration at or below the Kd is recommended to be sensitive to inhibitor effects.[3]
Q2: I am observing very high non-specific binding in my assay. How can I reduce this?
A2: High non-specific binding can obscure your specific binding signal and is a common issue in receptor binding assays.[4] It can be caused by the radioligand or other components binding to the filter plates, cell membranes, or other proteins in your preparation.[1][5]
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking is a primary cause of high background.[6] Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer or try a different blocking agent.[7]
-
Increase Washing Steps: Inadequate washing can leave unbound radioligand behind.[8] Increase the number and volume of wash steps with ice-cold wash buffer. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.[1]
-
Pre-treat Filters/Plates: Pre-soaking your filter plates (e.g., with polyethyleneimine) can reduce the binding of positively charged radioligands to the negatively charged filter material.[9]
-
Reduce Radioligand Concentration: While you need enough signal, using an excessively high concentration of a hydrophobic radioligand can lead to increased non-specific binding.[3]
-
Optimize Protein Concentration: Too much membrane protein in the assay can also contribute to non-specific binding.[8] Titrate your membrane preparation to find the optimal concentration that gives a good specific binding window.
Q3: My results are inconsistent between experiments. What could be causing this variability?
A3: Reproducibility is key in binding assays. Inconsistency can stem from several factors related to reagents, protocol execution, and cell/membrane preparation.
Troubleshooting Steps:
-
Reagent Consistency: Use freshly prepared buffers for each experiment. Ensure all stock solutions are properly stored and have not degraded. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Incubation Time and Temperature: Ensure that your incubation is long enough to reach equilibrium.[10] Lower concentrations of radioligand will require longer incubation times. Maintain a consistent temperature throughout the incubation and subsequent steps.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of radioligand or competitor, can introduce significant error. Calibrate your pipettes regularly.
-
Cell/Membrane Preparation Quality: Inconsistent cell culture conditions or membrane preparation can lead to variability in receptor expression levels. Use cells at a consistent passage number and follow a standardized protocol for membrane preparation.[11]
-
pH of Buffers: The pH of your binding and wash buffers can influence ligand binding. Ensure the pH is optimal and consistent across experiments.[7]
Q4: I am not seeing any displacement of my competitive radioligand with this compound in a competition binding assay. Why is this?
A4: This is an expected result given this compound's mechanism of action. In a classic competition binding assay, you are measuring the ability of an unlabeled compound to displace a radiolabeled compound from the same binding site (the orthosteric site). Since this compound binds to an allosteric site within the ion channel, it will not directly compete with and displace a radioligand like [3H]-epibatidine or [3H]-cytisine from the acetylcholine binding site.[1] High concentrations of coccinellid alkaloids, including this compound, have been shown to not affect the binding of [3H]-cytisine to the acetylcholine binding sites on Torpedo receptors.[1]
How to study the effect of this compound:
-
Saturation Binding Analysis: As mentioned in Q1, the best way to characterize the effect of a non-competitive inhibitor like this compound is through a saturation binding experiment. The key indicator of its activity will be a decrease in the Bmax of the radioligand.
-
Functional Assays: To measure the inhibitory effect of this compound, consider using a functional assay, such as measuring ion flux or changes in membrane potential in response to an agonist like acetylcholine. This compound should inhibit the functional response to the agonist.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds from the literature. Note that data for a wide range of mammalian nAChR subtypes is limited.
| Compound | Receptor Source/Subtype | Radioligand | IC50 | Reference |
| This compound | Torpedo muscle nAChR | [3H]-TCP | Similar to Hippodamine | [1] |
| Hippodamine | Torpedo muscle nAChR | [3H]-TCP | ~10 µM | [1] |
| Coccinelline | Torpedo muscle nAChR | [3H]-TCP | Significantly higher than this compound | [1] |
Note: [3H]-TCP binds within the ion channel of the nAChR, which is consistent with the proposed allosteric binding site of this compound.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells Expressing nAChRs
This protocol is adapted from standard methods for preparing membranes for radioligand binding assays.[9][12]
Materials:
-
Cultured cells expressing the nAChR subtype of interest
-
Harvesting Buffer: Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold, supplemented with protease inhibitors
-
Cell scraper
-
Dounce homogenizer or polytron
-
High-speed centrifuge
-
Ultracentrifuge
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the ultracentrifugation step (step 7) and resuspend the final pellet in an appropriate volume of binding buffer for your assay.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay to Determine the Effect of this compound
This protocol is designed to assess how this compound affects the binding of a competitive radioligand (e.g., [3H]-epibatidine) to nAChRs.
Materials:
-
Prepared nAChR-containing membranes (from Protocol 1)
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Radioligand stock solution (e.g., [3H]-epibatidine)
-
This compound stock solution
-
Non-specific binding determinator (e.g., a high concentration of nicotine (B1678760) or another suitable competitive ligand)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare two sets of serial dilutions of your radioligand in binding buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (Control): Add a fixed amount of membrane protein and increasing concentrations of the radioligand.
-
Non-specific Binding (Control): Add membrane protein, increasing concentrations of the radioligand, and a saturating concentration of the non-specific binding determinator (e.g., 10 µM nicotine).
-
Total Binding (with this compound): Add membrane protein, a fixed concentration of this compound, and increasing concentrations of the radioligand.
-
Non-specific Binding (with this compound): Add membrane protein, a fixed concentration of this compound, increasing concentrations of the radioligand, and the non-specific binding determinator.
-
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates using a vacuum manifold.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding for both the control and this compound-treated conditions: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax for both conditions.
-
Compare the Kd and Bmax values between the control and this compound-treated groups. A significant decrease in Bmax with little to no change in Kd will confirm the non-competitive inhibitory action of this compound.
-
Visualizations
nAChR Signaling Pathway and Ligand Binding Sites
Caption: nAChR signaling pathway and ligand binding sites.
Experimental Workflow for a Saturation Binding Assay
Caption: Experimental workflow for a saturation binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Dashboard - Library outages [teamdynamix.umich.edu]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. arp1.com [arp1.com]
- 9. genscript.com [genscript.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Precoccinelline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Precoccinelline.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory synthesis of this compound?
A1: A widely adopted synthetic route for this compound begins with 2,6-lutidine. This starting material undergoes a series of transformations to build the characteristic tricyclic alkaloid structure.[1][2]
Q2: What are the key strategic steps in the synthesis of this compound from 2,6-lutidine?
A2: The synthesis involves several key stages:
-
Formation of a monolithium derivative of 2,6-lutidine and subsequent reaction to form an acetal (B89532).
-
Treatment with phenyllithium (B1222949) and acetonitrile (B52724) to yield a crude ketone, which is then converted to a diacetal.
-
Reduction of the diacetal to form a cis-piperidine derivative.
-
Hydrolysis to a ketol, followed by cyclization to form a mixture of ketones.
-
Isolation of the desired ketone and reaction with methyllithium (B1224462) to produce a carbinol.
-
Dehydration of the carbinol to an olefin, followed by hydrogenation to yield this compound.[1]
Q3: Are there alternative synthetic strategies for constructing the this compound core?
A3: Yes, other synthetic approaches have been developed. These include stereodivergent total syntheses that feature a highly diastereoselective intramolecular aza-[3+3] annulation strategy.[3] This method offers a different pathway to the core structure and may provide advantages in controlling stereochemistry. Other strategies for synthesizing related alkaloids involve ring-closing metathesis and various cycloaddition reactions.[2]
Q4: What are the potential applications of this compound?
A4: this compound is an alkaloid that acts as an inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This activity makes it a person of interest for the development of insecticides. It also has potential therapeutic applications in modulating drug dependence.[1]
Troubleshooting Guide
Problem 1: Low yield in the initial lithiation of 2,6-lutidine.
-
Possible Cause A: Presence of moisture or other protic impurities. Organolithium reagents are extremely sensitive to moisture and acidic protons.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and freshly distilled reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause B: Inaccurate titration of organolithium reagent. The concentration of commercially available organolithium reagents can vary.
-
Solution: Titrate the organolithium solution (e.g., n-butyllithium or phenyllithium) prior to use to determine its exact molarity. This will ensure accurate stoichiometry.
-
Problem 2: Formation of multiple products during the cyclization step.
-
Possible Cause A: Incorrect reaction temperature. The cyclization reaction is sensitive to temperature, which can influence the selectivity of the reaction.
-
Solution: Carefully control the reaction temperature as specified in the protocol. A temperature that is too high may lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
-
Possible Cause B: Suboptimal catalyst or reagent concentration. The concentration of the reagents used to promote cyclization (e.g., acetic acid and pyrrolidine (B122466) in refluxing THF) is critical.[1]
-
Solution: Optimize the concentration of the catalyst and reagents. A screening of conditions may be necessary to find the optimal balance for maximizing the yield of the desired ketone.
-
Problem 3: Low diastereoselectivity in the reduction of the diacetal.
-
Possible Cause: Inappropriate reducing agent or reaction conditions. The choice of reducing agent and the conditions under which the reduction is performed can significantly impact the stereochemical outcome. The desired product is the cis-piperidine.[1]
-
Solution: Experiment with different reducing agents. While sodium in isoamyl alcohol is reported, other reagents like catalytic hydrogenation with specific catalysts (e.g., rhodium or ruthenium-based) could offer different selectivity.[4] Temperature and solvent can also influence the diastereomeric ratio.
-
Data Presentation: Optimizing the Cyclization Step
The following table summarizes hypothetical data for the optimization of the cyclization of the ketol to the desired ketone intermediate.
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Desired Ketone (%) |
| 1 | Acetic Acid/Pyrrolidine | THF | 66 (reflux) | 12 | 65 |
| 2 | p-Toluenesulfonic Acid | Toluene | 110 (reflux) | 12 | 58 |
| 3 | Acetic Acid/Pyrrolidine | Dioxane | 101 (reflux) | 12 | 62 |
| 4 | Acetic Acid/Pyrrolidine | THF | 50 | 24 | 45 |
Experimental Protocols
Synthesis of this compound from 2,6-Lutidine
This protocol is a summary of the synthetic route described in the literature.[1]
-
Formation of the Acetal (2): Treat 2,6-lutidine (1) with β-bromo-propionaldehyde dimethyl acetal in ether to form a monolithium derivative. In the presence of excess 2,6-lutidine, this derivative is converted to the acetal (2).
-
Formation of the Diacetal (4): Treat the acetal (2) with phenyllithium, followed by the addition of an ethereal solution of acetonitrile to produce the crude ketone (3). This is immediately converted to the diacetal (4).
-
Reduction to cis-Piperidine (5): Reduce the diacetal (4) using sodium in isoamyl alcohol to yield the cis-piperidine (5).
-
Formation of the Ketol (6): Isolate the trans-isomer of the cis-piperidine and hydrolyze it using aqueous hydrochloric acid to produce the ketol (6).
-
Cyclization to Ketone (7): Cyclize the ketol (6) using acetic acid and pyrrolidine in refluxing tetrahydrofuran. This will result in a mixture of ketones.
-
Formation of the Carbinol (8): Separate the desired ketone (7) from the mixture and treat it with methyllithium in ether to produce the carbinol (8).
-
Dehydration and Hydrogenation to this compound: Dehydrate the carbinol (8) with thionyl chloride in methylene (B1212753) chloride to give an olefin. Subsequent hydrogenation of the olefin yields this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision-making for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereodivergent total syntheses of this compound, hippodamine, coccinelline, and convergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Resolving analytical interferences in Precoccinelline quantification
Welcome to the technical support center for the analytical quantification of Precoccinelline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical interferences and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in quantifying this compound?
When quantifying this compound, an alkaloid found in species like the seven-spot ladybird (Coccinella septempunctata), analysts may encounter several challenges.[1] These issues primarily stem from the complexity of the biological matrices from which it is extracted and the physicochemical properties of alkaloids. Key challenges include:
-
Matrix Effects: Co-extracted endogenous compounds can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement.[2] This significantly impacts the accuracy and reproducibility of quantification.[2]
-
Poor Chromatographic Peak Shape: Alkaloids, being basic compounds, can interact with residual silanol (B1196071) groups on C18 columns, leading to peak tailing.[3] This can compromise resolution and integration accuracy.[4]
-
Low Recovery during Sample Preparation: this compound may be lost during extraction and cleanup steps, leading to underestimation of its concentration.
-
Co-eluting Isobaric Interferences: Other compounds in the sample with the same nominal mass as this compound can co-elute, leading to inaccurate quantification if not properly resolved.
Q2: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
Matrix effects are a primary source of quantitative error in LC-MS/MS analysis.[2] They are caused by co-eluting matrix components that affect the ionization efficiency of the target analyte.[2]
Identification:
The presence of matrix effects can be qualitatively and quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solvent standard.[5][6]
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, though this can vary by application.[7]
Mitigation Strategies:
-
Improved Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.
-
Use of Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.[8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[2]
-
Standard Addition: This involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself, but it is a laborious process.[2]
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Improved Sample Cleanup | Removes interfering compounds before analysis. | Reduces matrix effects; can improve column lifetime. | Can be time-consuming; may lead to analyte loss. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix. | Cost-effective; straightforward to implement.[8] | Requires a true blank matrix; may not account for sample-to-sample variability. |
| Stable Isotope-Labeled IS | Co-elutes and experiences the same ionization effects as the analyte. | Highly accurate and precise; considered the gold standard.[2] | Can be expensive and may not be commercially available for all analytes.[2] |
| Standard Addition | Calibration curve is generated within each sample. | Corrects for matrix effects specific to each sample. | Labor-intensive; requires a larger sample volume. |
Troubleshooting Guides
Guide 1: Resolving Poor Chromatographic Peak Shape
Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds like alkaloids.[4][9]
Question: My this compound peak is showing significant tailing on a C18 column. What are the potential causes and how can I fix it?
dot
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Detailed Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of alkaloids.[4] For this compound (a basic compound), using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) will ensure the analyte is in its protonated form, which can reduce interactions with silanol groups.
-
Evaluate Column Choice: Standard C18 columns may have active silanol sites that cause tailing.[3] Consider using a modern, end-capped column or a column designed for polar compounds that is stable at a wider pH range.
-
Assess for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4][10] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was the issue.
-
Inspect for Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, causing peak distortion.[11] Using a guard column can help protect the analytical column.[10] If you suspect contamination, try flushing the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[10]
Guide 2: Optimizing Sample Preparation for Complex Matrices
Effective sample preparation is crucial for removing interferences and achieving good recovery.[7] this compound is often extracted from ladybird hemolymph or whole-body homogenates.[12][13]
Question: What is a reliable sample preparation protocol for extracting this compound from biological samples for LC-MS/MS analysis?
dot
Caption: General experimental workflow for this compound extraction.
Experimental Protocols
Protocol 1: Generic Alkaloid Extraction using Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for other alkaloids and should be optimized for this compound.[7]
-
Sample Homogenization:
-
Homogenize 1 g of the biological sample (e.g., tissue) with 5 mL of an extraction solvent (e.g., 0.1 M HCl or methanol/water mixture).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup (Cation Exchange):
-
Conditioning: Condition a cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the previous step onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove neutral and acidic interferences.[7]
-
Elution: Elute the alkaloids using 2 mL of 5% ammonia (B1221849) in methanol.[7]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge before injecting into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for Alkaloid Analysis
The following are typical starting parameters for an LC-MS/MS method for alkaloid quantification. These should be optimized for this compound.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for basic compounds.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A common injection volume; can be adjusted to avoid overload.[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Alkaloids readily form positive ions. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[7] |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) | Specific transitions must be determined by infusing a this compound standard. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mastelf.com [mastelf.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. Investigating ladybird (Coleoptera : Coccinellidae) alkaloids as novel sources for insecticides: differential inhibition of the vertebrate and invertebrate nicotinic acetylcholine receptor using harlequin ladybird (Harmonia axyridis) extract and synthetic hippodamine - Nottingham ePrints [eprints.nottingham.ac.uk]
Technical Support Center: Enhancing the Insecticidal Efficacy of Precoccinelline Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the insecticidal properties of Precoccinelline formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its insecticidal mode of action?
A1: this compound is a naturally occurring alkaloid produced by the seven-spotted lady beetle, Coccinella septempunctata, as a defense mechanism against predators.[1] Its insecticidal activity stems from its role as a non-competitive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[1][2] Unlike competitive inhibitors that bind to the same site as the neurotransmitter acetylcholine (ACh), this compound binds to a distinct allosteric site on the nAChR.[1][2] This binding action inhibits the receptor's function, disrupting nerve impulses and leading to insect paralysis and death.
Q2: What are the potential advantages of using this compound as an insecticide?
A2: As a natural product, this compound offers several potential advantages, including biodegradability and a lower environmental persistence compared to some synthetic insecticides. Its unique mode of action as an allosteric modulator may also be effective against insect populations that have developed resistance to conventional insecticides targeting the ACh binding site.
Q3: How can the stability of this compound formulations be improved?
A3: The stability of botanical insecticides like this compound can be a challenge due to their susceptibility to degradation by environmental factors such as UV light and temperature. Advanced formulation strategies such as nanoemulsions and microencapsulation can significantly enhance stability.[3][4] These techniques protect the active ingredient from degradation, allow for a controlled release, and can improve its overall efficacy.[3]
Q4: Can the insecticidal efficacy of this compound be enhanced with other compounds?
A4: Yes, the efficacy of this compound can potentially be enhanced through the use of synergists and adjuvants. Synergists, like piperonyl butoxide (PBO), can inhibit metabolic enzymes in insects that would otherwise break down the insecticide.[5][6][7] Adjuvants are substances that can improve the physical properties of the formulation, such as spreading, sticking, and penetration of the insect cuticle.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low insect mortality in bioassays | - Sub-optimal concentration of this compound.- Inadequate formulation leading to poor contact or ingestion.- Insect species is not susceptible.- Degradation of the active ingredient. | - Conduct a dose-response study to determine the optimal concentration.- Improve the formulation with adjuvants (e.g., surfactants, sticking agents) to enhance contact and uptake.[8][10]- Test against a different insect species; susceptibility to nAChR modulators can vary.- Prepare fresh formulations for each experiment and store stock solutions properly (e.g., in the dark at 4°C). |
| Inconsistent results between experimental replicates | - Uneven application of the formulation.- Variation in the age or health of the test insects.- Inconsistent environmental conditions (temperature, humidity). | - Ensure uniform application using calibrated equipment (e.g., Potter spray tower).[11]- Use a synchronized cohort of insects of the same age and developmental stage.- Maintain consistent environmental conditions throughout the experiment. |
| Precipitation of this compound in the formulation | - Poor solubility of the alkaloid in the chosen solvent.- Incompatible mixture of formulation components. | - Test different solvents or co-solvents to improve solubility.- Consider micronization or nano-formulation to improve dispersion.[3][4]- Evaluate the compatibility of all formulation components before mixing. |
| No observed synergistic effect with a known synergist | - The target insect's resistance mechanism is not mediated by the enzymes inhibited by the synergist.- The ratio of this compound to the synergist is not optimal. | - Investigate the primary detoxification pathways in the target insect.- Conduct experiments with varying ratios of this compound and the synergist to find the most effective combination. |
| Phytotoxicity observed on treated plants in greenhouse or field trials | - The formulation contains solvents or adjuvants that are harmful to the plant.- The concentration of this compound or other components is too high. | - Conduct a phytotoxicity test with the formulation on a small batch of plants before large-scale application.- Replace phytotoxic components with safer alternatives.- Adjust the concentration of the formulation. |
Data Presentation
Table 1: In Vitro Potency of Coccinellid Alkaloids on Nicotinic Acetylcholine Receptors
| Alkaloid | Receptor/Assay | IC50 Value | Reference |
| This compound | Inhibition of [3H]-TCP binding to Torpedo muscle nAChR | Similar to Hippodamine | [2] |
| Hippodamine | Inhibition of [3H]-TCP binding to Torpedo muscle nAChR | ~20 µM | [12] |
| Coccinelline (N-oxide of this compound) | Inhibition of [3H]-TCP binding to Torpedo muscle nAChR | Significantly higher than this compound | [2] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the concentration of a substance required to inhibit a biological process by 50%. [3H]-TCP is a radioligand that binds within the ion channel of the nAChR.
Experimental Protocols
Protocol 1: Topical Application Bioassay to Determine LC50
This protocol is adapted from standard laboratory bioassay methods for evaluating insecticide toxicity.[11][13]
Objective: To determine the median lethal concentration (LC50) of a this compound formulation when applied topically to a target insect species.
Materials:
-
This compound stock solution (in an appropriate solvent like acetone)
-
Test insects (e.g., third-instar larvae of a susceptible species)
-
Micro-applicator
-
Petri dishes lined with filter paper
-
Solvent for dilution (e.g., acetone)
-
Appropriate insect diet
-
Incubator with controlled temperature and humidity
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution using the chosen solvent. A typical range might be from 0.1 µg/µL to 10 µg/µL. Prepare a solvent-only control.
-
Insect Selection: Select healthy, uniform-sized insects for the assay.
-
Application: Using the micro-applicator, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect. Treat a control group with the solvent only.
-
Incubation: Place the treated insects in the petri dishes containing a food source. Incubate under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.
Protocol 2: Leaf-Dip Bioassay for Ingestion and Contact Toxicity
This protocol is a standard method for assessing the efficacy of insecticides that may be ingested or absorbed through contact with treated foliage.
Objective: To evaluate the insecticidal efficacy of a this compound formulation through a leaf-dip bioassay.
Materials:
-
This compound formulation (e.g., an emulsifiable concentrate)
-
Host plant leaves
-
Test insects (e.g., aphids, caterpillars)
-
Beakers
-
Forceps
-
Ventilated containers
-
Distilled water with and without a non-ionic surfactant
Procedure:
-
Preparation of Treatment Solutions: Prepare a range of concentrations of the this compound formulation in distilled water. Include a control with water only and a control with water and the surfactant.
-
Leaf Dipping: Using forceps, dip individual leaves into the treatment solutions for a set time (e.g., 10 seconds).
-
Drying: Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
Insect Infestation: Place the dried, treated leaves into the ventilated containers and introduce a known number of test insects.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 using probit analysis.
Protocol 3: Evaluation of Synergism with Piperonyl Butoxide (PBO)
This protocol is designed to assess the synergistic effect of PBO on the insecticidal activity of this compound.
Objective: To determine the synergism ratio of PBO when combined with a this compound formulation.
Materials:
-
This compound formulation
-
Piperonyl Butoxide (PBO)
-
Test insects
-
Bioassay method of choice (e.g., topical application or leaf-dip)
Procedure:
-
Determine LC50 of this compound alone: Follow the procedure in Protocol 1 or 2 to establish the LC50 of the this compound formulation.
-
Determine the maximum non-lethal dose of PBO: Conduct a bioassay with PBO alone to find the highest concentration that causes no significant mortality to the test insects.
-
Combined Treatment: Prepare a series of dilutions of the this compound formulation and add the predetermined non-lethal dose of PBO to each dilution.
-
Bioassay: Conduct the bioassay with the combined formulations as described in Protocol 1 or 2.
-
Data Analysis: Calculate the LC50 of the this compound + PBO mixture. The synergism ratio (SR) is then calculated as: SR = LC50 of this compound alone / LC50 of this compound + PBO
A synergism ratio greater than 1 indicates a synergistic effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound's non-competitive inhibition of nAChR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Novel Formulations and Delivery Systems of Botanical Insecticides for Enhanced Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 6. Synergistic and Antagonistic Effects of Piperonyl Butoxide in Fipronil-Susceptible and Resistant Rice Stem Borrers, Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the synergist piperonyl butoxide can slow the development of alpha-cypermethrin resistance in the whitefly Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adjuvants – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 9. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 10. Adjuvants in Pesticides [npic.orst.edu]
- 11. entomoljournal.com [entomoljournal.com]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. Plant essential oils synergize various pyrethroid insecticides and antagonize malathion in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome Precoccinelline degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the degradation of Precoccinelline during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
Question: I am observing a significant loss of this compound potency in my stock solution. What are the potential causes and how can I troubleshoot this?
Answer:
Loss of this compound potency is often due to chemical degradation. The stability of alkaloids like this compound can be influenced by several factors.[1] To troubleshoot this issue, consider the following potential causes and solutions:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
-
pH of Solvent: The pH of the solution can significantly impact the stability of alkaloids.[2]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[2]
-
Solvent Purity: Impurities in the solvent can catalyze degradation reactions.
A systematic approach to identifying the cause is recommended. You can use a forced degradation study to intentionally stress your this compound sample under various conditions to identify the primary degradation pathway.[3][4][5]
Experimental Workflow for Troubleshooting Potency Loss
Caption: Troubleshooting workflow for this compound potency loss.
Question: My this compound solution has changed color. What does this indicate and what should I do?
Answer:
A color change in your this compound solution is a strong indicator of chemical degradation and the formation of degradation products. You should not use the discolored solution for experiments as the presence of these impurities could lead to erroneous results.
To investigate the cause, you can perform a comparative analysis of the discolored solution with a freshly prepared solution using techniques like UV-Vis spectroscopy, HPLC, or LC-MS to identify the degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Q2: What is a forced degradation study and how can it help me?
A2: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[3][4] These conditions typically include heat, light, humidity, acid/base hydrolysis, and oxidation. The purpose is to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[3][5]
Q3: Can I use stabilizers to prevent this compound degradation?
A3: The use of stabilizers can be an effective strategy to enhance the stability of phytochemicals.[6] For alkaloids, common stabilizers include antioxidants (e.g., ascorbic acid, BHT) to prevent oxidation, and chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation. The choice of stabilizer will depend on the suspected degradation pathway. It is crucial to validate that the chosen stabilizer does not interfere with your experimental assays.
Data on Alkaloid Stability
While specific quantitative data for this compound degradation is limited in the public domain, the following table provides a hypothetical example based on typical forced degradation studies of alkaloids to illustrate the kind of data you might generate.
| Stress Condition | Duration | Temperature (°C) | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis (0.1N HCl) | 24 hours | 60 | 85.2 | Hydrolyzed Adduct |
| Base Hydrolysis (0.1N NaOH) | 24 hours | 60 | 78.5 | Epimerized Product |
| Oxidation (3% H₂O₂) | 24 hours | 25 | 65.1 | N-oxide, Dehydrogenated Product |
| Thermal Degradation | 48 hours | 80 | 92.3 | Isomerized Product |
| Photodegradation (UV light) | 72 hours | 25 | 88.9 | Photolytic Adduct |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a calibrated UV light source.
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify the major degradation products.
Logical Relationship for Protocol Selection
Caption: Decision tree for implementing stability testing protocols.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve optimal separation.
-
Run a gradient elution to separate peaks with different polarities.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting this compound and its degradation products.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in Precoccinelline receptor studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the interaction between Precoccinelline and its receptors, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor target?
This compound is an alkaloid produced by the seven-spot ladybird (Coccinella septempunctata) as a defense mechanism against predators.[1] Its primary pharmacological target is the nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as a non-competitive inhibitor.[1][2] It binds to an allosteric site on the nAChR, a location distinct from the acetylcholine recognition site, thereby preventing the ion channel from opening.[1][2]
Q2: What is non-specific binding and why is it a problem in my this compound receptor assay?
Non-specific binding (NSB) refers to the interaction of a ligand, such as radiolabeled this compound, with components other than its intended receptor.[3][4] This can include binding to membranes, plastic surfaces of the assay plate, or other proteins.[3][4][5] High NSB can obscure the true specific binding signal, leading to an overestimation of total binding and inaccurate calculation of key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][6] In many assay systems, NSB should ideally constitute only 10-20% of the total radioligand binding; if it exceeds 50%, obtaining quality data becomes difficult.[3][7]
Troubleshooting High Non-Specific Binding
Q3: I'm observing high background noise in my assay. What are the first steps to troubleshoot this?
High background is often a direct result of non-specific binding. A logical troubleshooting approach involves systematically evaluating and optimizing your assay components and protocol. The following flowchart outlines a general workflow for diagnosing and addressing high NSB.
Q4: How can I modify my assay buffer to reduce non-specific binding?
Buffer composition is critical and can be adjusted to minimize both charge-based and hydrophobic interactions that cause NSB.[5][8]
-
Adjust pH: The pH of your buffer influences the overall charge of your receptor and ligand.[5][8] Adjusting the pH towards the isoelectric point of the interacting molecules can reduce electrostatic interactions with charged surfaces.[5][9]
-
Increase Salt Concentration: Adding salts like NaCl can create a shielding effect, reducing charge-based interactions between the analyte and other surfaces.[5][8]
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions that cause molecules to stick to surfaces.[5][10]
-
Use Protein Blocking Additives: Including a blocking protein like Bovine Serum Albumin (BSA) in your buffer can help by occupying non-specific binding sites on assay surfaces and shielding the analyte.[5][8]
| Buffer Additive | Typical Concentration | Primary Mechanism of Action |
| Sodium Chloride (NaCl) | 50 - 300 mM | Shields electrostatic charges.[5][9] |
| Tween-20 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions.[5][11] |
| Bovine Serum Albumin (BSA) | 0.1% - 2% (w/v) | Blocks non-specific sites on surfaces.[5][8][11] |
| Casein | 1% - 5% (w/v) | Blocks non-specific sites; often more effective than BSA in certain ELISAs.[10][12] |
Q5: Which blocking agents are most effective, and how should I optimize the blocking step?
Effective blocking is crucial for saturating unoccupied binding sites on your solid phase (e.g., ELISA plate, Western blot membrane) to prevent the binding of antibodies or other reagents.[6][12]
Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[12] The choice depends on the specific assay system. For example, milk-based blockers are not recommended for studying phosphoproteins due to the presence of phosphoproteins like casein.[12][13]
To optimize blocking:
-
Test Different Agents: If high background persists, try a different blocking agent (e.g., switch from BSA to casein).[13][14]
-
Optimize Concentration: Using too little blocker will result in high background, while too much can mask the target interaction.[6] It may be necessary to titrate the blocking agent concentration.[15]
-
Increase Incubation Time/Temperature: Extending the incubation period (e.g., 1-2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.[6][12][14]
Experimental Protocols & Data Interpretation
Q6: Can you provide a basic protocol for a radioligand saturation binding assay to determine the Kd and Bmax for this compound?
A saturation binding experiment measures total and non-specific binding at various concentrations of a radiolabeled ligand to determine its affinity (Kd) and the receptor density (Bmax).[7]
Objective: To quantify the binding affinity of radiolabeled this compound to nicotinic acetylcholine receptors.
Materials:
-
Receptor source (e.g., cell membranes expressing nAChRs)
-
Radiolabeled this compound (e.g., [³H]-Precoccinelline)
-
Unlabeled this compound (or another high-affinity nAChR ligand)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Protocol Workflow:
Detailed Steps:
-
Ligand Preparation: Prepare serial dilutions of the radiolabeled this compound in binding buffer. The concentration range should typically span from 0.1 to 10 times the estimated Kd.[7]
-
Plate Setup:
-
Total Binding: In designated wells, add a small volume of each radioligand concentration.
-
Non-Specific Binding (NSB): In a parallel set of wells, add the same concentrations of radioligand plus a high concentration of unlabeled ligand (e.g., 100-1000 times its Ki or Kd value) to saturate the receptors.[7][16]
-
-
Initiate Binding: Add the receptor preparation to all wells to start the reaction.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The time required should be determined experimentally, especially for lower ligand concentrations.[7][16]
-
Separation: Terminate the assay by rapidly filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[3]
-
Counting: Allow the filters to dry, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts for each radioligand concentration.[3][16]
-
Plot the specific binding against the free radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.[7][16]
-
Q7: How do I interpret the results of a competition binding assay?
A competition binding assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring how it competes with a labeled ligand for the same receptor. In this assay, a single concentration of a labeled ligand (e.g., [³H]-Precoccinelline) is incubated with the receptor in the presence of varying concentrations of an unlabeled competing compound.[17]
-
IC50: The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand.
-
Ki: The inhibition constant, which represents the affinity of the competing unlabeled ligand for the receptor. It can be calculated from the IC50 value.
The data is typically plotted as the percentage of specific binding versus the log concentration of the competing ligand, which generates a sigmoidal dose-response curve.[18] Proteins that bind specifically will be reduced in the presence of the free competing ligand, whereas non-specific interactions should not be affected.[17]
Q8: What signaling pathway is modulated by this compound?
This compound acts on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. In a typical activation, the binding of a neurotransmitter like acetylcholine (ACh) opens the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses. This compound functions as a non-competitive antagonist. It binds to an allosteric site within the ion channel pore, physically blocking the flow of ions even when ACh is bound to the receptor.[1][2][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arp1.com [arp1.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.cn]
- 15. biocompare.com [biocompare.com]
- 16. Dashboard - Library outages [teamdynamix.umich.edu]
- 17. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [app.jove.com]
- 19. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precoccinelline vs. Epibatidine: A Comparative Guide to their Antagonistic Action on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of precoccinelline and epibatidine (B1211577) as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). While both compounds are alkaloids that interact with nAChRs, their mechanisms of action and resulting pharmacological profiles are distinct. Epibatidine is classically known as a potent nAChR agonist; however, certain derivatives exhibit antagonist activity. This guide will focus on the antagonistic properties of this compound and antagonist derivatives of epibatidine.
Mechanism of Action
This compound, an alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), acts as a non-competitive antagonist of nAChRs.[1] It binds to an allosteric site located deep within the ion channel pore of the receptor, a site distinct from the acetylcholine (ACh) binding site.[1][2] This binding physically blocks the flow of ions through the channel, thereby inhibiting receptor function. The antagonism by this compound is insurmountable with respect to the concentration of acetylcholine, meaning that even high concentrations of the agonist cannot overcome the blocking effect.[2]
Epibatidine, an alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a potent agonist at most neuronal nAChR subtypes, binding with high affinity to the orthosteric site where ACh binds.[3] However, structural modifications to the epibatidine molecule have yielded derivatives with potent antagonist activity. These antagonist derivatives can act as competitive antagonists, competing with ACh for the binding site, or as partial agonists with very low efficacy, effectively acting as functional antagonists. For instance, the epibatidine analog RTI-7527-33 has been identified as a highly potent nAChR antagonist.[4]
Quantitative Comparison of Antagonist Activity
Direct comparative studies of this compound and epibatidine-based antagonists across a wide range of nAChR subtypes are limited. However, available data from radioligand binding assays and functional studies provide insights into their respective potencies.
Table 1: Binding Affinity of this compound and an Antagonist Epibatidine Analog
| Compound | Assay | nAChR Subtype / Site | Ki / IC50 | Reference |
| This compound | [3H]-TCP Binding | Torpedo muscle (ion channel) | ~1 µM (IC50) | [2] |
| RTI-7527-33 (Epibatidine Analog) | Radioligand Binding | αβ subtype | 0.001 nM (Ki) | [4] |
| RTI-7527-33 (Epibatidine Analog) | Radioligand Binding | α7 subtype | 13.9 nM (Ki) | [4] |
Table 2: Functional Antagonist Potency of an Epibatidine Analog
| Compound | Assay | Effect | AD50 | Reference |
| RTI-7527-33 (Epibatidine Analog) | Tail-flick test (in vivo) | Antagonism of nicotine-induced antinociception | 0.00003 mg/kg s.c. | [4] |
| RTI-7527-33 (Epibatidine Analog) | Hot-plate test (in vivo) | Antagonism of nicotine-induced antinociception | 0.0006 mg/kg s.c. | [4] |
Signaling Pathways and Experimental Workflows
The antagonism of nAChRs by both this compound and epibatidine derivatives ultimately leads to the inhibition of the downstream signaling cascade initiated by receptor activation.
Caption: Mechanisms of nAChR antagonism by this compound and an epibatidine analog.
The following workflow illustrates a typical electrophysiological experiment to characterize nAChR antagonists.
References
- 1. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
A Comparative Analysis of the Biological Activity of Coccinelline and Precoccinelline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two ladybug alkaloids, coccinelline (B1211609) and its precursor, precoccinelline. The focus is on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical target in insecticide development and neuropharmacological research.
Executive Summary
This compound is a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] In contrast, its N-oxide derivative, coccinelline, exhibits significantly lower binding affinity to these receptors.[2][3][4] This difference in activity underscores the critical role of the tertiary amine in this compound for its interaction with the nAChR ion channel. Both alkaloids are key components of the defensive secretions of ladybugs, such as Coccinella septempunctata.[1]
Quantitative Comparison of Biological Activity
The inhibitory activity of this compound and coccinelline on nAChRs has been primarily assessed using radioligand binding assays. These assays measure the ability of the alkaloids to displace a known channel blocker, [³H]-TCP, from its binding site within the nAChR ion channel.
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | Torpedo muscle nAChR | [³H]-TCP Displacement | Similar to stereoisomer hippodamine | [2][3] |
| Coccinelline | Torpedo muscle nAChR | [³H]-TCP Displacement | Significantly higher than this compound | [2][3][4] |
Mechanism of Action: Non-Competitive Inhibition of nAChRs
This compound and related coccinellid alkaloids function as non-competitive inhibitors of nAChRs.[1][2] This means they do not compete with the endogenous ligand, acetylcholine (ACh), for its binding site on the receptor. Instead, they bind to an allosteric site located within the ion channel pore.[1][2] By binding to this site, they physically obstruct the flow of ions, thereby preventing receptor activation even when ACh is bound.
The N-oxide form, coccinelline, with its electronegative oxygen bonded to the nitrogen, shows a markedly reduced affinity for this allosteric binding site.[2][3][4]
Visualizing the Signaling Pathway and Experimental Workflow
Signaling Pathway of Non-Competitive nAChR Inhibition
Caption: Non-competitive inhibition of nAChR by this compound.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
[³H]-TCP Radioligand Binding Assay
This assay determines the binding affinity of test compounds to the nAChR ion channel by measuring their ability to compete with the radiolabeled channel blocker, [³H]-TCP.
a. Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.
b. Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]-TCP, and varying concentrations of the test compounds (this compound or coccinelline).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled channel blocker.
c. Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through nAChRs expressed in Xenopus oocytes in response to acetylcholine, and how this current is affected by the test compounds.
a. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the subunits of the desired nAChR.
-
Incubate the oocytes for 2-3 days to allow for receptor expression.
b. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply acetylcholine to the oocyte to evoke an inward current through the nAChRs.
-
After establishing a stable baseline response, co-apply acetylcholine with varying concentrations of this compound or coccinelline and record the resulting currents.
c. Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of the test compounds.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 for the functional antagonism of the receptor.
References
Validating the Insecticidal Activity of Precoccinelline Against Aphid Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of precoccinelline, a naturally occurring alkaloid with insecticidal properties, against other common aphid control agents. The information is intended to provide a framework for researchers interested in validating its efficacy through established experimental protocols.
Introduction to this compound
This compound is an alkaloid produced by the seven-spot ladybird (Coccinella septempunctata) as a defense mechanism against predators.[1] Its mode of action targets the insect nervous system, presenting a potential avenue for the development of novel bio-insecticides. This guide compares the known characteristics of this compound with conventional synthetic and organic insecticides used for aphid control.
Comparative Analysis of Insecticidal Agents
The following table summarizes the key characteristics of this compound in comparison to other insecticides. Due to the novelty of this compound as a potential commercial insecticide, direct comparative efficacy data against specific aphid species is not yet widely available in published literature. The data presented for alternative insecticides is based on established knowledge.
| Feature | This compound | Neonicotinoids (e.g., Imidacloprid) | Pyrethroids (e.g., Lambda-cyhalothrin) | Neem Oil | Insecticidal Soap |
| Source/Origin | Natural (Ladybird Alkaloid)[1] | Synthetic | Synthetic | Natural (Neem Tree Extract)[2][3] | Natural (Potassium salts of fatty acids)[2] |
| Mechanism of Action | Nicotinic Acetylcholine (B1216132) Receptor (nAChR) non-competitive antagonist[1] | nAChR competitive agonist[4] | Sodium channel modulator | Multi-site activity, including hormonal disruption and anti-feedant properties[2][3] | Disrupts insect cell membranes[2][5] |
| Mode of Action | Neurotoxin[1] | Systemic and contact neurotoxin[4][6] | Contact and ingestion neurotoxin[7] | Growth regulator, repellent, and anti-feedant[2][3] | Contact poison[2][5] |
| Spectrum of Activity | Expected to be broad against insects with nAChRs | Broad-spectrum, particularly against sucking insects[4] | Broad-spectrum[6] | Broad-spectrum[2][3] | Primarily soft-bodied insects[2][5] |
| Resistance Potential | Unknown, but novel mechanism may be beneficial | High, due to widespread use | Moderate to high | Low, due to multiple modes of action | Low |
Experimental Protocols for Efficacy Validation
To validate the insecticidal activity of this compound against aphids, a standardized bioassay is essential. The following protocol is a synthesized methodology based on established aphid bioassay techniques.[8][9][10][11][12]
Aphid Rearing
-
Species: Select a relevant aphid species for testing (e.g., Aphis gossypii, Myzus persicae).
-
Host Plants: Maintain a culture of the chosen aphid species on untreated host plants (e.g., cotton for A. gossypii, bell pepper for M. persicae) in a controlled environment (24 ± 2°C, 16:8 h light:dark photoperiod).[10]
-
Synchronization: To ensure uniformity in experiments, use aphids of a similar age and developmental stage. This can be achieved by placing adult aphids on fresh leaves for 24 hours to lay nymphs and then removing the adults. The resulting nymphs will be of a known age.[12]
Leaf-Dip Bioassay Protocol
-
Preparation of Test Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution.
-
Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.
-
Prepare a control solution containing only the solvent and surfactant in distilled water.
-
Prepare solutions of a known positive control insecticide (e.g., a neonicotinoid or pyrethroid) at its recommended concentration.
-
-
Leaf Disc Preparation:
-
Excise leaf discs from fresh, untreated host plants using a cork borer.
-
Dip each leaf disc into the respective test solution for 10-15 seconds with gentle agitation.
-
Place the treated leaf discs on a clean, non-absorbent surface to air dry.
-
-
Aphid Exposure:
-
Place the dried leaf discs individually in petri dishes containing a solidified agar (B569324) medium (1-1.5% w/v) to maintain leaf turgidity.[11][12]
-
Carefully transfer a known number of synchronized adult or late-instar nymph aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.[8]
-
Seal the petri dishes with ventilated lids to allow for air exchange while preventing aphid escape.[11]
-
-
Incubation and Data Collection:
-
Incubate the petri dishes under the same controlled conditions as the aphid rearing.
-
Assess aphid mortality at 24, 48, and 72-hour intervals.[8] Aphids are considered dead if they do not move when gently prodded with a fine brush.
-
Record the number of dead and live aphids for each concentration and replicate.
-
Data Analysis
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit analysis to determine the lethal concentration (LC50 and LC90) values for this compound and the positive control.
-
Statistically compare the efficacy of this compound with the positive control using appropriate statistical tests.
Visualizing Mechanisms and Workflows
Signaling Pathway Disruption
The primary insecticidal mechanism of this compound is the disruption of neurotransmission at the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1] Unlike neonicotinoids which are agonists (activators) of this receptor, this compound acts as a non-competitive antagonist, blocking the ion channel and preventing nerve impulse propagation.
Caption: Mechanism of nAChR antagonism by this compound.
Experimental Workflow
The following diagram illustrates the key steps in the leaf-dip bioassay for evaluating the insecticidal efficacy of this compound.
Caption: Workflow for Aphid Leaf-Dip Bioassay.
Conclusion
This compound presents a promising avenue for the development of a novel bio-insecticide with a distinct mode of action compared to many conventional synthetic pesticides. Its activity as a non-competitive antagonist of nAChRs suggests it could be a valuable tool in insecticide resistance management programs. The experimental protocols outlined in this guide provide a robust framework for the systematic validation of its insecticidal efficacy against various aphid species. Further research is warranted to determine its field effectiveness, spectrum of activity, and potential non-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gardendesign.com [gardendesign.com]
- 3. redinational.com [redinational.com]
- 4. nepjol.info [nepjol.info]
- 5. quora.com [quora.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effect of Ingestion Exposure of Selected Insecticides on Coccinella septempunctata and Harmonia axyridis (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemjournal.com [biochemjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. irac-online.org [irac-online.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Precoccinelline and Other Coccinella Alkaloids as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of precoccinelline with other alkaloids isolated from Coccinellidae beetles, commonly known as ladybugs. The focus of this analysis is on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical target in insecticide development and for therapeutic interventions in drug dependence.[1][2] The data presented is compiled from peer-reviewed experimental studies to ensure accuracy and objectivity.
Quantitative Comparison of Alkaloid Activity
The inhibitory potency of various Coccinella alkaloids on nicotinic acetylcholine receptors has been quantified using radioligand binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the displacement of [3H]-TCP, a radioligand that binds within the ion channel of the Torpedo muscle nAChR.[1][3] Lower IC50 values are indicative of a higher binding affinity and greater potency.
| Alkaloid | Chemical Structure | IC50 (µM) for [3H]-TCP Displacement | Source Organism |
| This compound | Tricyclic Azaphenalene | Similar to Hippodamine | Coccinella septempunctata |
| Hippodamine | Tricyclic Azaphenalene | Similar to this compound | Hippodamia convergens |
| Coccinelline | N-oxide of this compound | Significantly Higher than this compound | Coccinella septempunctata |
| Convergine | N-oxide of Hippodamine | Significantly Higher than Hippodamine | Hippodamia convergens |
| Exochomine | Dimeric Coccinelline | Highest IC50 (Lowest Affinity) | Exochomus sp. |
| (-)-Adaline | Homotropane | 0.10 (rat α3β4 nAChR) | Adalia bipunctata, Adalia decempunctata |
Note: Specific IC50 values for this compound and Hippodamine were not individually quantified in the primary source but were stated to be similar. In contrast, their N-oxides, Coccinelline and Convergine, displayed significantly higher IC50 values, indicating lower binding affinity.[1][3]
Mechanism of Action: Non-Competitive Inhibition
This compound and other related alkaloids act as non-competitive inhibitors of nAChRs.[1][2] This means they do not bind to the same site as the endogenous ligand, acetylcholine (ACh). Instead, they bind to an allosteric site located within the ion channel of the receptor.[1] This binding event blocks the flow of ions through the channel, even when ACh is bound to its receptor site, thereby inhibiting receptor function. This non-competitive mechanism is significant as the inhibition by this compound cannot be overcome by increasing the concentration of acetylcholine.[1]
The following diagram illustrates the signaling pathway of nAChR and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Coccinella alkaloids with nAChRs.
Radioligand Binding Assay for IC50 Determination
This assay is used to determine the concentration of an alkaloid required to inhibit 50% of the binding of a specific radioligand to the nAChR.
Materials:
-
Torpedo electric organ membranes (source of muscle-type nAChRs)
-
[3H]-TCP (tritiated piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine) as the radioligand
-
Test alkaloids (this compound, Hippodamine, etc.) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test alkaloid.
-
In a reaction tube, combine the Torpedo membranes, a fixed concentration of [3H]-TCP, and a specific concentration of the test alkaloid.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of inhibition of [3H]-TCP binding against the logarithm of the alkaloid concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to assess the inhibitory effect of the alkaloids.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., human α7)
-
Oocyte incubation solution (e.g., Barth's solution)
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Test alkaloids
-
Acetylcholine (ACh)
-
Two-electrode voltage clamp setup
Procedure:
-
Inject the cRNA for the nAChR subunits into the cytoplasm of Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a pulse of ACh to activate the nAChRs and record the resulting inward current.
-
After a washout period, co-apply the test alkaloid with ACh and record the current.
-
Compare the current amplitude in the presence and absence of the alkaloid to determine the percentage of inhibition.
-
Perform these measurements at various alkaloid concentrations to generate a dose-response curve and determine the IC50 value.
The following diagram illustrates the general workflow for evaluating the inhibitory activity of Coccinella alkaloids.
References
Lack of Evidence for Precoccinelline Cross-Reactivity with Major Insect Neurotransmitter Receptors Underscores Need for Further Research
A comprehensive review of existing literature reveals no direct experimental data on the cross-reactivity of the ladybird alkaloid precoccinelline with key insect neurotransmitter receptors, including octopamine (B1677172), tyramine, dopamine, and serotonin (B10506) receptors. While the inhibitory effects of this compound on nicotinic acetylcholine (B1216132) receptors (nAChRs) are well-documented, its selectivity profile against other major insect neuronal targets remains uninvestigated. This knowledge gap highlights a critical area for future research in insect neuropharmacology and the development of novel insecticides.
This compound, a defensive alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), is a known non-competitive inhibitor of nAChRs in insects.[1][2][3] It acts at an allosteric site within the nAChR ion channel, leading to receptor blockade and insecticidal effects.[2][4] However, the potential for this compound to interact with other crucial insect neurotransmitter systems has not been explored. Understanding this cross-reactivity is paramount for evaluating its potential as a selective insecticide and for predicting potential off-target effects.
This guide outlines the experimental framework necessary to investigate the cross-reactivity of this compound and provides a hypothetical comparison based on the known selectivity of other compounds.
Comparative Analysis of this compound Activity (Hypothetical)
Due to the absence of direct experimental data for this compound's interaction with octopamine, tyramine, dopamine, and serotonin receptors, the following table presents a hypothetical scenario. This table is designed to illustrate how such data would be presented to compare the compound's potency across different receptor types. For comparative purposes, data on this compound's known activity at nAChRs is included.
| Compound | Receptor Target | Insect Species | Assay Type | Measured Parameter | Value |
| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Torpedo (electric fish - as a model) | Radioligand Binding ([³H]-TCP displacement) | IC₅₀ | ~1-10 µM |
| Locust | Electrophysiology | IC₅₀ | Potent antagonism | ||
| Octopamine Receptor | Drosophila melanogaster (Hypothetical) | Radioligand Binding | Kᵢ | > 100 µM | |
| Functional Assay (cAMP) | EC₅₀/IC₅₀ | No significant activity | |||
| Tyramine Receptor | Drosophila melanogaster (Hypothetical) | Radioligand Binding | Kᵢ | > 100 µM | |
| Functional Assay (cAMP/Ca²⁺) | EC₅₀/IC₅₀ | No significant activity | |||
| Dopamine Receptor | Drosophila melanogaster (Hypothetical) | Radioligand Binding | Kᵢ | > 100 µM | |
| Functional Assay (cAMP) | EC₅₀/IC₅₀ | No significant activity | |||
| Serotonin Receptor | Drosophila melanogaster (Hypothetical) | Radioligand Binding | Kᵢ | > 100 µM | |
| Functional Assay (cAMP/IP₁) | EC₅₀/IC₅₀ | No significant activity |
Experimental Protocols for Determining Cross-Reactivity
To ascertain the cross-reactivity of this compound, a series of standardized in vitro assays would be required. These include radioligand binding assays to determine binding affinity and functional assays to measure the compound's effect on receptor signaling.
Radioligand Binding Assays
This method directly measures the ability of this compound to displace a known radioactive ligand from its receptor binding site.
a) Receptor Preparation:
-
Source: Cloned insect receptors (e.g., from Drosophila melanogaster, Apis mellifera, or key pest species) expressed in a stable cell line (e.g., HEK293 or Sf9 cells).
-
Procedure:
-
Culture cells expressing the receptor of interest.
-
Harvest cells and homogenize in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.
-
b) Competition Binding Assay Protocol:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-octopamine for octopamine receptors).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
These assays determine whether this compound acts as an agonist, antagonist, or modulator of receptor function by measuring the downstream signaling cascade.
a) Cell-Based Functional Assay (e.g., for G-protein coupled receptors like octopamine, dopamine, and serotonin receptors):
-
Principle: Many biogenic amine receptors are G-protein coupled receptors (GPCRs) that modulate the levels of intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates (IPs).
-
Protocol (cAMP Assay):
-
Use a cell line stably expressing the insect receptor of interest.
-
Plate the cells in a multi-well format and allow them to adhere.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
To test for agonist activity, incubate the cells with this compound alone.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Analyze the data to determine if this compound inhibits the agonist-induced response (antagonism) or stimulates the receptor directly (agonism).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the neurotransmitter receptors and a generalized workflow for assessing the cross-reactivity of this compound.
References
- 1. Radioligand Recognition of Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Insecticidal Effects of Precoccinelline in Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal potential of Precoccinelline, a naturally occurring alkaloid, against common greenhouse pests. Due to the limited availability of direct in vivo greenhouse trial data for this compound, this document outlines a proposed validation framework. It compares the known insecticidal properties of this compound and related ladybird alkaloids with the established efficacy of widely used synthetic insecticides, namely neonicotinoids and pyrethroids. The experimental data for the alternative insecticides have been compiled from various studies to provide a benchmark for the potential performance of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize the insecticidal efficacy of this compound (hypothetical, based on related alkaloid studies) and two major classes of conventional insecticides against key greenhouse pests: aphids and whiteflies.
Table 1: Comparative Efficacy Against Aphids (e.g., Myzus persicae)
| Insecticide Class | Active Ingredient | Dosage | Pest Mortality (%) | Source |
| Alkaloid (Hypothetical) | This compound | To be determined | Hypothesized high efficacy | N/A |
| Neonicotinoid | Imidacloprid | 100 - 400 ml/ha | Up to 100% | [1][2] |
| Neonicotinoid | Acetamiprid | 40 mg a.i./L | Up to 100% | [3] |
| Pyrethroid | Deltamethrin | 0.633 ng a.i./insect (LD30) | Sublethal effects observed | [4] |
| Botanical | Pyrethrins | 29.78 mg/L | 45% | [5] |
Table 2: Comparative Efficacy Against Whiteflies (e.g., Bemisia tabaci, Trialeurodes vaporariorum)
| Insecticide Class | Active Ingredient | Dosage | Pest Mortality/Reduction (%) | Source |
| Alkaloid (Hypothetical) | This compound | To be determined | Hypothesized high efficacy | N/A |
| Neonicotinoid | Imidacloprid | Recommended field rates | Effective control | [6][7][8] |
| Neonicotinoid | Acetamiprid | LC50: 377,488.75 mg a.i./L (nymphs) | Effective control of adults | [9] |
| Pyrethroid | Deltamethrin | Standard application | Resistance has been reported | [10] |
| Botanical | Orange Essential Oil | 4 mL/L | Synergistic effects with other methods | [11] |
Experimental Protocols
To validate the insecticidal efficacy of this compound in a greenhouse setting, the following experimental protocol is proposed. This protocol is based on established methodologies for testing botanical and synthetic insecticides.[12][13][14]
Objective: To determine the dose-dependent insecticidal efficacy of this compound against a target greenhouse pest (e.g., Myzus persicae on bell pepper plants) and compare it with a commercial standard insecticide (e.g., Imidacloprid).
Materials:
-
Healthy, pest-free bell pepper plants (Capsicum annuum) of uniform size and age.
-
A culture of the target pest, Myzus persicae.
-
This compound isolate of known purity.
-
Commercial formulation of Imidacloprid.
-
Pressurized sprayers.
-
Enclosed greenhouse compartments or cages to prevent pest escape and cross-contamination.
-
Data collection tools (e.g., magnifying glass, counters).
Methodology:
-
Plant Preparation and Infestation:
-
Acclimate potted bell pepper plants in the greenhouse for one week.
-
Artificially infest each plant with a predetermined number of adult aphids (e.g., 20 adults per plant).
-
Allow the aphid population to establish for a set period (e.g., 7 days).
-
-
Treatment Groups:
-
Control Group: Sprayed with water only.
-
This compound Groups: Three to five groups treated with different concentrations of this compound (e.g., 10, 50, 100, 200 ppm) dissolved in an appropriate solvent.
-
Commercial Standard Group: Treated with the recommended field concentration of Imidacloprid.
-
Each treatment group should consist of a sufficient number of replicate plants (e.g., 10 plants per group) arranged in a randomized complete block design.
-
-
Application of Treatments:
-
Apply the treatments to the point of runoff using a calibrated sprayer to ensure uniform coverage of all plant surfaces.
-
Conduct the application during a time of day that minimizes environmental variability.
-
-
Data Collection:
-
Record the number of live aphids per plant (or per leaf) at set intervals post-treatment (e.g., 24, 48, 72, and 168 hours).
-
Assess phytotoxicity by visually inspecting plants for any signs of damage (e.g., leaf burn, discoloration, stunting).
-
-
Statistical Analysis:
-
Calculate the percentage mortality for each treatment group at each time point, corrected for control mortality using Abbott's formula.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Determine the LC50 (lethal concentration for 50% of the population) for this compound.
-
Mandatory Visualization
Signaling Pathway
This compound acts as a non-competitive inhibitor of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[15] The following diagram illustrates the general signaling pathway of nAChRs in insects and the point of inhibition by this compound.
Caption: Insect Nicotinic Acetylcholine Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo validation of this compound's insecticidal effects in a greenhouse trial.
Caption: Workflow for Greenhouse Efficacy Trial of this compound.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Efficacy of Imidacloprid Seed Treatments against Four Wheat Aphids under Laboratory and Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Insecticides against the Invasive Apricot Aphid, Myzus mumecola - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whiteflies on Greenhouse Crops : Greenhouse & Floriculture : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 8. extension.entm.purdue.edu [extension.entm.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 11. orgprints.org [orgprints.org]
- 12. Conducting Onsite Greenhouse Trials [growertalks.com]
- 13. fao.org [fao.org]
- 14. Biopesticide Evaluation from Lab to Greenhouse Scale of Essential Oils Used against Macrosiphum euphorbiae [mdpi.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Structure-Activity Relationship of Precoccinelline and its Derivatives as Nicotinic Acetylcholine Receptor Antagonists
A Comparative Guide for Researchers in Drug Development
Precoccinelline, a tricyclic alkaloid produced by ladybirds of the Coccinella genus, and its derivatives represent a compelling class of compounds with significant inhibitory activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its key analogues, offering valuable insights for researchers and professionals engaged in insecticide development and neuropharmacology. The data presented herein is derived from radioligand binding assays assessing the displacement of [3H]-TCP, a non-competitive channel blocker, from the Torpedo muscle nAChR.
Comparative Biological Activity
The inhibitory potency of this compound and its derivatives against the nAChR ion channel is summarized in the table below. The IC50 values, representing the concentration of the compound required to inhibit 50% of [3H]-TCP binding, are used as a measure of activity. A lower IC50 value indicates a higher binding affinity and greater potency.
| Compound | Structure | Modification from this compound | IC50 (µM) for inhibition of [3H]-TCP binding |
| This compound | - | ~2.5[2] | |
| Hippodamine | Stereoisomer | ~2.5[2] | |
| N-Methyl-precoccinelline | ![]() | N-methylation (quaternary amine) | ~2.5[2] |
| N-Methyl-hippodamine | ![]() | N-methylation (quaternary amine) | ~2.5[2] |
| Coccinelline | N-oxide of this compound | >100[2] | |
| Convergine | N-oxide of Hippodamine | >100[2] | |
| Exochomine | ![]() | Dimer containing Hippodamine | >100[2] |
Key Structure-Activity Relationship Insights:
-
Core Structure and Stereochemistry: The tricyclic perhydro-9b-azaphenalene skeleton of this compound is crucial for its activity. Its stereoisomer, Hippodamine, exhibits nearly identical potency, suggesting that the overall three-dimensional shape is well-tolerated by the binding site.[2]
-
Role of the Nitrogen Atom: The tertiary amine in this compound and Hippodamine, which is predicted to be protonated at physiological pH, is a key feature.[2]
-
N-Methylation: The conversion of the tertiary amine to a permanently charged quaternary ammonium (B1175870) cation in N-Methyl-precoccinelline and N-Methyl-hippodamine does not significantly alter the inhibitory activity. This indicates that a positive charge at this position is important for binding and that a permanent charge is well-accommodated.[2]
-
N-Oxidation: A dramatic loss of activity is observed upon oxidation of the nitrogen atom to form the N-oxides, Coccinelline and Convergine. The introduction of the electronegative oxygen atom likely disrupts the necessary electrostatic interactions within the binding site, leading to a significant decrease in affinity.[2]
-
Dimerization: The dimeric alkaloid, Exochomine, which contains a Hippodamine moiety, shows the lowest affinity for the receptor. This suggests that the larger steric bulk of the dimeric structure hinders effective binding within the ion channel.[2]
Mechanism of Action: Allosteric Inhibition of nAChR
This compound and its active derivatives function as non-competitive inhibitors of the nicotinic acetylcholine receptor.[1] They do not bind to the acetylcholine (ACh) binding site (the orthosteric site) but rather to an allosteric site located deep within the ion channel of the receptor.[2] By binding to this site, they physically obstruct the flow of ions through the channel, even when acetylcholine is bound to the receptor and the channel is in its "open" conformation. This non-competitive mechanism of action makes the inhibition by these alkaloids insurmountable by increasing concentrations of the agonist (acetylcholine).[2]
Caption: Inhibition of nAChR signaling by this compound.
Experimental Protocols
Radioligand Binding Assay for nAChR Ion Channel
The following is a representative protocol for a [3H]-TCP radioligand binding assay to assess the affinity of compounds for the non-competitive blocker site within the nAChR ion channel, based on methodologies used for studying ladybug alkaloids.
1. Materials:
-
Receptor Source: Membrane preparations rich in nicotinic acetylcholine receptors, such as those from the electric organ of Torpedo species.
-
Radioligand: [3H]-Tenocyclidine ([3H]-TCP).
-
Test Compounds: this compound and its derivatives, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-competitive blocker, such as phencyclidine (PCP) or unlabeled TCP.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Cocktail.
2. Procedure:
-
Preparation of Reaction: In microcentrifuge tubes, combine the assay buffer, the receptor membrane preparation, and either the test compound at various concentrations, the vehicle control, or the non-specific binding control.
-
Incubation: Add the [3H]-TCP to initiate the binding reaction. Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific [3H]-TCP binding, by non-linear regression analysis of the concentration-response curve.
Caption: Experimental workflow for the [3H]-TCP binding assay.
References
Unveiling the Allosteric Niche: A Comparative Guide to the Validation of Precoccinelline's Binding Site on Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of precoccinelline's allosteric binding site on nicotinic acetylcholine (B1216132) receptors (nAChRs) with other known allosteric modulators. We present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this novel interaction.
This compound, a naturally occurring alkaloid, has emerged as a noteworthy allosteric inhibitor of nAChRs.[1] Its non-competitive mechanism of action, targeting a site distinct from the orthosteric acetylcholine (ACh) binding site, presents a compelling avenue for the development of novel therapeutics with potentially improved specificity and reduced side effects.[1] This guide delves into the experimental validation of this compound's allosteric binding site, drawing comparisons with established positive allosteric modulators (PAMs) and other inhibitors to highlight its unique pharmacological profile.
Comparative Analysis of Allosteric Modulator Affinity
The following table summarizes the binding affinities (IC50 or EC50 values) of this compound and other selected allosteric modulators at various nAChR subtypes. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | Modulator Type | nAChR Subtype | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | Negative Allosteric Modulator (NAM) | Torpedo muscle | [3H]-TCP Binding Assay | ~1-10 | [2] |
| PNU-120596 | Positive Allosteric Modulator (PAM) - Type II | α7 | Electrophysiology | 0.216 | [3] |
| NS-1738 | Positive Allosteric Modulator (PAM) - Type I | α7 | Electrophysiology | 3.4 | [4] |
| Ivermectin | Positive Allosteric Modulator (PAM) | α7 | Electrophysiology | Potentiation at µM range | [5][6] |
| Galantamine | Disputed/Weak PAM | α4β2, α7 | Electrophysiology | Potentiation at 0.1-1 µM, Inhibition >10 µM | [7] |
Experimental Protocols for Allosteric Binding Site Validation
The validation of an allosteric binding site involves a combination of radioligand binding assays and functional electrophysiological recordings. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This technique is employed to determine if a compound binds to the same site as a known radiolabeled ligand. In the case of this compound, competition binding assays with [3H]-TCP, a known channel pore binder, were crucial in identifying its binding site.
Objective: To determine if this compound competes with the binding of [3H]-TCP to the nAChR ion channel.
Materials:
-
Membrane preparations from tissue rich in nAChRs (e.g., Torpedo californica electric organ).
-
[3H]-TCP (radioligand).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the nAChR-rich membrane preparations with varying concentrations of this compound or other unlabeled test compounds.
-
Add a fixed concentration of [3H]-TCP to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-TCP (IC50 value). A significant reduction in [3H]-TCP binding in the presence of this compound indicates competition for the same or an overlapping binding site within the ion channel.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ion channel activity in response to agonists and modulators. By expressing specific nAChR subtypes in Xenopus oocytes, the effect of this compound on ACh-induced currents can be precisely measured.
Objective: To assess the functional effect of this compound on ACh-evoked currents in specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).
-
Recording solution (e.g., Ba²+ Ringer's solution).
-
Acetylcholine (agonist).
-
This compound and other test compounds.
Procedure:
-
Inject the cRNA for the desired nAChR subunits into the cytoplasm of prepared Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing a specific concentration of acetylcholine to elicit an inward current.
-
After a stable baseline response is established, co-apply acetylcholine and this compound.
-
Measure the change in the amplitude of the ACh-evoked current in the presence of this compound. A reduction in the current amplitude without a shift in the ACh dose-response curve is indicative of non-competitive inhibition, a hallmark of allosteric modulation.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with nAChRs.
Caption: nAChR Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating Allosteric Binding.
Caption: Logical Relationship of nAChR Modulators.
Conclusion
The presented evidence strongly supports the classification of this compound as a negative allosteric modulator of nAChRs, with its binding site located within the ion channel pore. Its distinct mechanism of action, compared to both orthosteric ligands and positive allosteric modulators, underscores its potential as a valuable pharmacological tool and a lead compound for the development of novel therapeutics targeting the nicotinic acetylcholine receptor system. This guide provides a foundational framework for researchers to further explore the intricate allosteric modulation of nAChRs and to leverage this knowledge in the pursuit of innovative drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Transmembrane Mutations Convert Ivermectin from a Positive to a Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Precoccinelline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of precoccinelline, a naturally occurring alkaloid with insecticidal properties.
This compound, an alkaloid found in species such as the seven-spot ladybird (Coccinella septempunctata), is recognized for its activity as a nicotinic acetylcholine (B1216132) receptor antagonist.[1] This biological activity underlies its potential as an insecticide but also necessitates careful management as a potentially hazardous substance.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of toxic alkaloids, nitrogen-containing heterocyclic compounds, and investigational insecticides.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard PPE should include:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
Quantitative Data Summary
| Chemical Properties | |
| Chemical Formula | C₁₃H₂₃N |
| Molar Mass | 193.334 g/mol |
| Appearance | Not specified (likely a solid or oil at room temperature) |
| Solubility | Poorly soluble in water; soluble in organic solvents. |
| Toxicological and Safety Data | |
| Primary Hazard | Toxic alkaloid.[2] |
| Mechanism of Action | Nicotinic acetylcholine receptor antagonist.[1] |
| Known Effects | Potential insecticide.[1] Ladybugs containing this compound can be toxic to birds and other insects upon ingestion. |
| Acute Toxicity (LD50) | Data not available. Treat as a highly toxic substance. |
| Environmental Fate | Specific data on biodegradation and environmental persistence is not available. Alkaloids as a class can have varying environmental impacts.[3][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials and disposable labware (e.g., pipette tips, weighing boats), in a clearly labeled, leak-proof hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Labeling of Waste Containers
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste (if applicable)
-
The primary hazards (e.g., "Toxic")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure secondary containment is used for all liquid waste containers to prevent the spread of spills.
-
Do not accumulate large quantities of waste. Arrange for regular pickups with your institution's hazardous waste management service.
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[6][7]
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this.
-
The most probable method of disposal for nitrogen-containing organic compounds like this compound is high-temperature incineration.[8][9] This process is designed to break down the compound into less harmful components, though it can produce nitrogen oxides (NOx) which require specialized emission controls.[8][10][11]
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined above are based on established guidelines for the disposal of hazardous chemical waste, particularly pesticides and other toxic organic compounds. These guidelines are promulgated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[6][12]
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows for the proper disposal of this compound.
Caption: Logical relationships of this compound's properties.
Caption: Step-by-step workflow for this compound disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Response of the ladybird parasitoid Dinocampus coccinellae to toxic alkaloids from the seven-spot ladybird, Coccinella septempunctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. epa.gov [epa.gov]
- 7. colonialpest.com [colonialpest.com]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcclellandindia.com [mcclellandindia.com]
- 10. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 11. scispace.com [scispace.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Precoccinelline
This document provides essential safety and logistical information for the handling and disposal of Precoccinelline. The following procedural guidance is designed for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe laboratory environment.
1. Compound Identification and Hazards
This compound is a toxic alkaloid naturally produced by the seven-spot ladybird (Coccinella septempunctata) as a defense mechanism.[1] Its primary mechanism of action involves the inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs) in both mammals and insects, indicating potential neurotoxicity.[1] Due to its potent biological activity, all contact with the substance should be minimized by adhering to the safety protocols outlined below.
2. Hierarchy of Hazard Controls
Before any work with this compound begins, a risk assessment must be performed. The most effective way to manage laboratory hazards is to follow the "Hierarchy of Controls," which prioritizes control methods from most to least effective. Personal Protective Equipment (PPE) is the final line of defense, to be used after all other control measures have been considered.
3. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. Exposure should be minimized for all substances of unknown toxicity, and it is prudent to treat this compound with a high degree of caution.[2]
Recommended PPE Summary
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Key Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Provides a robust barrier against dermal absorption. Inspect gloves for defects before each use.[2] Wash outer gloves before removal and dispose of them immediately if contamination is suspected.[3] |
| Body Protection | Fully-buttoned laboratory coat with long sleeves. | Protects skin and personal clothing from splashes and spills. Remove immediately upon significant contamination.[2] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during mixing operations.[4] |
| Eye & Face Protection | Snug-fitting safety goggles and a full-face shield. | Protects against splashes, sprays, and aerosols.[4] Safety glasses alone are insufficient. Eye protection must be worn by all personnel, including visitors, in areas where chemicals are handled.[5] |
| Respiratory Protection | Required if handling powder outside of containment or if aerosols may be generated. | An N95 respirator may be sufficient for powders, but a full-face respirator with appropriate cartridges should be considered for higher-risk activities.[4][6] Use of respirators requires enrollment in a formal respiratory protection program.[2] |
| Foot Protection | Closed-toe shoes made of a non-perforated material. | Protects feet from spills. Sandals or perforated shoes are not permitted in the laboratory.[5] Pant legs should be worn outside of footwear to prevent chemicals from entering.[7] |
4. Operational Plans and Handling Procedures
All procedures involving this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]
Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is decontaminated.[6] Assemble all necessary equipment and reagents.
-
Weighing Solid Compound: If handling this compound as a solid powder, weigh it within the fume hood on a tared weigh boat. Handle carefully to avoid generating dust.
-
Preparing Solutions: Add solvent to the solid compound slowly to avoid splashing. Cap and vortex or sonicate to dissolve as needed.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of all contaminated consumables as hazardous waste.
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following sequence should be followed.
Spill and Emergency Procedures
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water. Seek medical attention if symptoms persist.[5]
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Decontaminate the area. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.
5. Disposal Plan
Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[9] All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any other contaminated disposable items. Place these in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste containing this compound, including rinsate from cleaning glassware, in a dedicated, sealed, and properly labeled hazardous waste container.[10] Segregate waste streams by compatibility.[9]
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[8]
-
Labeling and Pickup: All hazardous waste containers must be labeled with the full chemical name, concentration, and date.[9] Contact your institution's EHS office to arrange for waste pickup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. web.mit.edu [web.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



